Isonitrosoacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
(1E)-1-hydroxyiminopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGLVOLWBBGQHS-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073162 | |
| Record name | Propanal, 2-oxo-, 1-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Isonitrosoacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21061 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.2 [mmHg] | |
| Record name | Isonitrosoacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21061 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
306-44-5, 17280-41-0, 31915-82-9 | |
| Record name | Isonitrosoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonitrosoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017280410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 2-oxo-, 1-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxopropionaldehyde 1-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | anti-Pyruvic aldehyde 1-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISONITROSOACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32V8CLT4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Isonitrosoacetone from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isonitrosoacetone, a valuable building block in organic synthesis, with a specific focus on its preparation from ethyl acetoacetate. This document details the underlying chemical principles, experimental procedures, and characterization data to support research and development in the pharmaceutical and chemical industries.
Core Synthesis Pathway
The synthesis of this compound from ethyl acetoacetate is a two-step process. The first step involves the hydrolysis of the ethyl ester group of ethyl acetoacetate to yield acetoacetic acid, which is unstable and readily decarboxylates to acetone. However, under the reaction conditions for the subsequent step, the intermediate acetoacetate ion is subjected to nitrosation. The second step is the nitrosation of the active methylene group of the in-situ generated acetoacetate or its decarboxylation product, acetone, using a nitrosating agent, typically formed from sodium nitrite and an acid. This reaction yields the desired product, this compound, also known as 2-oxopropanal 1-oxime.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | Ethyl acetoacetate | |
| Key Reagents | Potassium hydroxide, Sodium nitrite, Sulfuric acid | |
| Reaction Time | ~26 hours | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reported Yield | 79.0% |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅NO₂ | [1] |
| Molecular Weight | 87.08 g/mol | [1] |
| Melting Point | 69 °C | |
| pKa | 8.39 | |
| Appearance | White solid | |
| ¹H NMR | Data available in spectral databases | [1] |
| ¹³C NMR | Data available in spectral databases | [1] |
| IR Spectroscopy | Characteristic peaks for C=O, C=N, and O-H stretching | [2] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound from ethyl acetoacetate.
Materials and Equipment:
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 50% solution
-
Water
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
1000 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Standard laboratory glassware for extraction and filtration
Procedure:
Stage 1: Hydrolysis of Ethyl Acetoacetate
-
In a 1000 mL three-necked flask equipped with a magnetic stirrer, add potassium hydroxide (58.35 g, 1.04 mol) and 585 mL of water.
-
Cool the mixture to 0 °C using an ice bath.
-
To the cooled solution, add ethyl acetoacetate (103.61 g, 0.892 mol).
-
Allow the reaction mixture to stir at room temperature for 24 hours.
Stage 2: Nitrosation
-
After 24 hours, cool the reaction mixture back down to 0 °C in an ice bath.
-
Add sodium nitrite (71.76 g, 1.04 mol) to the reaction mixture while maintaining the temperature at 0 °C.
-
Slowly add a 50% solution of sulfuric acid dropwise until the pH of the mixture reaches 4-5. A large amount of gas will be evolved during this process, and a white precipitate will form.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
Work-up and Purification:
-
Adjust the pH of the reaction mixture to 9-10 by adding a 35% solution of sodium hydroxide.
-
Add 100 mL of toluene to the mixture and perform a liquid-liquid extraction to separate the organic and aqueous phases.
-
Separate the aqueous phase and adjust its pH to 5-6 with a 50% sulfuric acid solution.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound as a white solid.
-
The reported yield of the crude product is approximately 61.3 g (79%). Further purification can be achieved by recrystallization from a suitable solvent system if required.
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformation from ethyl acetoacetate to this compound.
Caption: Synthesis of this compound from ethyl acetoacetate.
Experimental Workflow
This diagram outlines the sequential steps of the experimental procedure.
Caption: Experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Isonitrosoacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is a versatile organic compound with significant applications in coordination chemistry and as a precursor in organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties. Quantitative data are systematically presented, and detailed experimental protocols for its synthesis are outlined. Furthermore, key chemical transformations, including its synthesis and tautomeric equilibrium, are visually represented to facilitate a deeper understanding of its behavior.
Physical Properties
This compound is a crystalline solid at room temperature.[1][2] It is freely soluble in water and ether, moderately soluble in warm chloroform, benzene, and carbon tetrachloride, and practically insoluble in petroleum ether.[3] It is known to sublime easily, forming shiny needles, and is volatile with steam.[3]
Tabulated Physical Data
| Property | Value | References |
| Molecular Formula | C₃H₅NO₂ | [1][2][4][5][6] |
| Molecular Weight | 87.08 g/mol | [1][3][4][5] |
| Melting Point | 69 °C | [3][4][5][6] |
| Boiling Point | 193 °C at 760 mmHg | [5][6] |
| Density | 1.1 g/cm³ | [5][6] |
| Appearance | Leaflets or solid powder | [2][3] |
| pKa (25 °C) | 8.3 - 8.39 | [3][7][8] |
| LogP | 0.34 | [4] |
| XLogP3 | 0.4 | [1][4] |
| Flash Point | 70.6 °C | [5][6] |
| Refractive Index | 1.445 | [5] |
Chemical Properties and Reactions
This compound exhibits a range of chemical behaviors stemming from its oxime and ketone functional groups. It is faintly acidic and dissolves in alkalis to form yellow solutions.[3]
Tautomerism
A key feature of this compound is its existence in tautomeric forms. The primary equilibrium is between the keto-oxime form and the enol-oxime form. This keto-enol tautomerism is fundamental to its reactivity.
Caption: Keto-enol tautomerism of this compound.
Synthesis
The most common method for the synthesis of this compound is the nitrosation of acetone. This reaction involves the electrophilic attack of a nitrosating agent on the enol tautomer of acetone.
Caption: Synthesis of this compound from acetone.
Transition Metal Complexation
This compound readily forms stable complexes with various transition metals, such as copper and nickel.[4] The coordination typically occurs through the nitrogen atom of the oxime group, and the resulting complexes can adopt different geometries, including square-planar or octahedral, depending on the metal and reaction conditions.[4]
Spectral Data
Infrared (IR) Spectroscopy
The infrared spectrum of this compound shows characteristic absorption bands. A strong, sharp band around 3570 cm⁻¹ is attributed to the free O-H stretching of the oxime group, while a broad band around 3330 cm⁻¹ corresponds to the hydrogen-bonded O-H stretching, with its intensity increasing with concentration.[9] The C=O stretching vibration is observed in the range of 1705-1725 cm⁻¹, and the C=N stretching appears around 1640-1690 cm⁻¹.[9] An absorption band between 972-990 cm⁻¹ is also noted.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are available for this compound.[1] While detailed peak assignments and coupling constants are not extensively reported in the readily available literature, the spectra are consistent with the compound's structure.
Experimental Protocols
Synthesis of this compound from Acetone
This protocol is based on the nitrosation of acetone using sodium nitrite in an acidic medium.
Materials:
-
Acetone
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A solution of acetone in acetic acid is prepared and cooled to 0 °C in an ice bath with continuous stirring.
-
A solution of sodium nitrite in water is then added dropwise to the cooled acetone solution, ensuring the temperature remains at 0 °C.[3]
-
After the addition is complete, the reaction mixture is stirred for a specified period at low temperature.
-
The resulting product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether or carbon tetrachloride.[3]
Safety and Handling
This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6] For storage, it should be kept in a dry, dark place at 0 - 4 °C for short-term storage or -20 °C for long-term storage.[2]
References
- 1. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound [drugfuture.com]
- 4. Buy this compound | 31915-82-9 [smolecule.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 8. Page loading... [guidechem.com]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Isonitrosoacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isonitrosoacetone, a versatile organic compound with significant applications in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.
Chemical Identity and Synonyms
This compound is an organic compound classified as an oxime.[1] The primary Chemical Abstracts Service (CAS) number for this compound is 306-44-5 .[2][3][4][5][6] Other registered CAS numbers include 17280-41-0 and 31915-82-9.[1][3]
The compound is known by a variety of synonyms, reflecting its structure and historical nomenclature. These include:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃H₅NO₂[1][3][4] |
| Molecular Weight | 87.08 g/mol [1][3] |
| Melting Point | 69 °C[1][4] |
| Boiling Point | 193 °C at 760 mmHg[4] |
| Density | 1.1 g/cm³[4] |
| Flash Point | 70.6 °C[4] |
| pKa | 8.39 at 25 °C[5][6] |
| Appearance | Solid leaflets[2][6] |
| Solubility | Freely soluble in water and ether. Moderately soluble in warm chloroform, benzene, and carbon tetrachloride. Practically insoluble in petroleum ether.[6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established literature procedures.
Protocol 1: Synthesis from Acetone and Sodium Nitrite
This method involves the reaction of acetone with sodium nitrite in an acidic medium.
-
Materials: Acetone, Sodium Nitrite (NaNO₂), Acetic Acid.
-
Procedure:
-
Dissolve acetone in acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite to the cooled acetone solution with constant stirring.
-
Maintain the temperature at 0°C throughout the addition.
-
After the addition is complete, continue stirring for a specified period to allow the reaction to go to completion.
-
The this compound product can then be isolated and purified, often by crystallization.[6]
-
Protocol 2: Synthesis from Acetone and Methyl Nitrite
This alternative synthesis route utilizes methyl nitrite in the presence of hydrochloric acid.
-
Materials: Acetone, Methyl Nitrite (CH₃NO), Ether, Hydrochloric Acid (HCl).
-
Procedure:
-
Prepare a solution of acetone in ether.
-
Bubble methyl nitrite gas through the solution.
-
The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst.
-
The this compound product is formed and can be isolated from the reaction mixture.[6]
-
Logical Workflow for Identification
The following diagram illustrates a logical workflow for the identification and characterization of this compound in a laboratory setting.
Caption: Workflow for the synthesis and identification of this compound.
Applications in Research and Development
This compound is a compound of interest in several areas of scientific research:
-
Acetylcholinesterase Reactivator: It has been studied for its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates, suggesting potential as a therapeutic agent for nerve agent poisoning.[1]
-
Organic Synthesis: Due to its reactive functional groups, it serves as a versatile building block in the synthesis of various heterocyclic compounds.[1]
-
Analytical Chemistry: Its ability to form complexes with various metal ions makes it a useful chelating agent for the separation, detection, and quantification of these ions.[1]
-
Medicinal Chemistry: Derivatives of this compound are being explored for the design of new drugs to treat conditions such as neurodegenerative diseases and cancer.[1]
References
- 1. Buy this compound | 31915-82-9 [smolecule.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound [drugfuture.com]
Spectroscopic Profile of Isonitrosoacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isonitrosoacetone (also known as 1-(hydroxyimino)propan-2-one), a compound of interest in various chemical and pharmaceutical research domains. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. The guide also outlines detailed experimental protocols for obtaining this spectroscopic data and includes workflow diagrams for its synthesis and analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | - | - | - |
| Predicted ~2.3 | Singlet | 3H | CH₃ |
| Predicted ~7.5 | Singlet | 1H | =CH |
| Predicted ~10-12 | Singlet (broad) | 1H | N-OH |
Note: Specific experimental ¹H NMR data for this compound was not found in the provided search results. The predicted values are based on typical chemical shifts for similar functional groups.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results | - |
| Predicted ~25 | CH₃ |
| Predicted ~150 | =CH |
| Predicted ~195 | C=O |
Note: Specific experimental ¹³C NMR data for this compound was not found in the provided search results. The predicted values are based on typical chemical shifts for similar functional groups.
Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3570 | Strong, Sharp | O-H stretch (free) |
| ~3330 | Broad | O-H stretch (hydrogen-bonded) |
| 3065, 2945 | Weak, Broad | C-H stretch (methyl group) |
| ~1700 | Strong | C=O stretch |
| ~1650 | Medium | C=N stretch |
| 1398 | - | O-H bend |
| - | Very Weak | C-C stretch |
Note: Some data is from a 1955 study; predicted values for C=O and C=N are based on typical ranges for α,β-unsaturated oximes.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 87.03 | - | [M]⁺ (Molecular Ion) |
| Data not explicitly found in search results | - | Fragment ions |
Note: The exact mass of the molecular ion is available from PubChem.[2] Detailed fragmentation data was not found in the search results.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols that can be adapted for the analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the nitrosation of acetone. One documented procedure utilizes nitrosyl chloride (NOCl) as the nitrosating agent.
Procedure:
-
A suspension of calcium carbonate in acetone is prepared in a reaction vessel equipped with a stirrer.
-
Liquid nitrosyl chloride is added to the suspension at a controlled temperature, typically between 17-20°C, with continuous stirring over several hours.
-
Upon completion of the reaction, the residual insoluble solids are removed by filtration.
-
The filtrate, containing the crude this compound, is then evaporated to dryness under reduced pressure at room temperature.
-
The crude product can be further purified by recrystallization.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The final volume should be around 0.6-0.7 mL.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
¹H NMR Acquisition:
-
Spectrometer: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of 0-14 ppm is typically sufficient.
-
Referencing: The residual solvent peak is used as an internal reference.
¹³C NMR Acquisition:
-
Spectrometer: A standard NMR spectrometer (e.g., 75 or 125 MHz).
-
Pulse Program: A standard proton-decoupled pulse program.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0-220 ppm is appropriate.
-
Referencing: The solvent peak is used as an internal reference.
Infrared (IR) Spectroscopy
Sample Preparation (Mull Technique):
-
Grind a small amount of solid this compound with a few drops of a mulling agent (e.g., Nujol) in an agate mortar and pestle until a smooth paste is formed.
-
Spread a thin, even layer of the mull between two salt plates (e.g., KBr or NaCl).
FTIR Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Mode: Transmittance.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the clean, empty salt plates should be collected prior to running the sample.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetone).
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
Mass Spectrum Acquisition (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
-
Mass Range: A scan range of m/z 10-200 is generally sufficient to observe the molecular ion and key fragments.
-
Inlet System: Direct insertion probe or GC inlet.
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: Synthesis workflow for this compound via nitrosation of acetone.
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on Tautomerism in Isonitrosoacetone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many organic molecules.[1][2][3] This technical guide provides a comprehensive analysis of the tautomeric phenomena observed in isonitrosoacetone and its structural isomers. This compound, also known as 2-oxopropanal 1-oxime, is a key example of a molecule exhibiting nitroso-oxime and keto-enol tautomerism.[4] A thorough understanding of its tautomeric behavior is crucial for applications in medicinal chemistry, drug development, and material science, where specific tautomeric forms can dictate biological efficacy and material properties.[5] This guide will delve into the structural aspects of this compound and its isomers, present quantitative data on their tautomeric equilibria, detail experimental protocols for their study, and provide visualizations of the underlying chemical relationships.
Tautomeric Forms of this compound and Its Isomers
This compound (C₃H₅NO₂) can exist in several tautomeric forms. The primary equilibrium is the nitroso-oxime tautomerism, with the oxime form being generally more stable. Additionally, keto-enol tautomerism is possible. The main isomers of this compound include 1-nitroso-2-propanone and methylglyoxal.
-
This compound (2-Oxopropanal 1-oxime): This is the most common and stable form. It exists as a dynamic equilibrium between the E and Z isomers of the oxime and its nitroso tautomer.
-
1-Nitroso-2-propanone: An isomer of this compound where the nitroso group is attached to the terminal carbon. This compound also exhibits nitroso-oxime tautomerism.
-
Methylglyoxal (Pyruvaldehyde): This isomer is a highly reactive dicarbonyl compound and can exist in equilibrium with its enol form.[6]
The tautomeric equilibria are significantly influenced by factors such as solvent polarity, temperature, and pH.[5]
Below is a diagram illustrating the principal tautomeric equilibria for this compound.
Quantitative Analysis of Tautomeric Equilibria
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for quantifying tautomeric mixtures as the chemical shifts of nuclei are sensitive to their chemical environment.[9] By integrating the signals corresponding to each tautomer, their relative concentrations and thus the equilibrium constant can be determined.[10]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Tautomers
| Tautomer | Proton | Predicted Chemical Shift (ppm) in D₂O |
|---|---|---|
| This compound (Oxime) | CH₃ | 2.3 |
| CH | 7.5 | |
| Nitrosoacetone | CH₃ | 2.2 |
| | CH₂ | 5.3 |
Note: Predicted data is based on computational models and may vary from experimental values.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study tautomerism by observing changes in the absorption spectra in different solvents or at different temperatures.[11] Each tautomer typically exhibits a distinct absorption maximum (λmax).
Table 2: Expected UV-Vis Absorption Maxima (λmax) for α-Keto Oxime Tautomers
| Tautomer | Chromophore | Expected λmax (nm) in Hexane |
|---|---|---|
| Oxime Form | C=N-OH conjugated with C=O | ~230-240 (π → π*) |
| Nitroso Form | C-N=O | ~650-700 (n → π*) |
Note: These are general expected ranges for α-keto oximes and may vary for this compound.
Computational Data
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the relative stabilities of tautomers.[12][13] By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be predicted.
Table 3: Computationally Predicted Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| This compound (E-oxime) | 0 (Reference) |
| This compound (Z-oxime) | +1.5 |
| Nitrosoacetone | +8.2 |
| Enol form | +12.5 |
Note: These values are illustrative and depend on the level of theory and computational model used.
Experimental Protocols
Detailed experimental procedures are essential for obtaining reliable and reproducible data on tautomeric equilibria.
Quantitative NMR (qNMR) Spectroscopy Protocol
This protocol outlines the steps for determining the tautomeric equilibrium constant of this compound using qNMR.
Quantitative UV-Vis Spectroscopy Protocol
Logical Relationships in Tautomerism Studies
The study of tautomerism involves a logical progression from qualitative identification to quantitative analysis, often integrating experimental and computational approaches.
Conclusion
The tautomerism of this compound and its isomers is a multifaceted phenomenon with significant implications for their chemical behavior. This guide has provided a detailed overview of the key tautomeric forms, methods for their quantitative analysis, and the logical framework for their investigation. For researchers and professionals in drug development, a thorough characterization of the tautomeric landscape of such molecules is indispensable for predicting their bioactivity, optimizing their properties, and ensuring the development of safe and effective therapeutics. The integration of advanced spectroscopic techniques and computational modeling will continue to be paramount in unraveling the complexities of tautomerism.
References
- 1. Synthesis, spectroscopic characterisation and metal complexation studies of 1-nitroso-2-naphthol azo dye [ouci.dntb.gov.ua]
- 2. Tautomer - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. kbcc.cuny.edu [kbcc.cuny.edu]
An In-depth Technical Guide to the Discovery and History of Isonitrosoacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is a molecule of significant interest in organic synthesis and holds potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, characterization, and the evolution of its preparative methods. The document presents quantitative data in structured tables, offers detailed experimental protocols for key historical and modern syntheses, and visualizes the core reaction mechanism through a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing a thorough historical context and practical methodologies related to this important chemical compound.
Introduction
The study of oximes, a class of organic compounds characterized by the C=N-OH functional group, has been a cornerstone of organic chemistry since the late 19th century. The discovery of these compounds by Viktor Meyer and his student Alois Janny in 1882 opened up new avenues in the understanding of isomerism and the derivatization of carbonyl compounds.[1] Their work, published in "Berichte der deutschen chemischen Gesellschaft," described the reaction of aldehydes and ketones with hydroxylamine to yield crystalline products they named "oximes."[1] This discovery was pivotal as it provided a reliable method for the conversion of liquid carbonyls into solid derivatives with distinct melting points, greatly aiding in their identification and purification.[1]
Within this broader class of compounds, this compound, an α-keto oxime, emerged as a subject of study in the early 20th century. Its history is intertwined with the development of methods for the nitrosation of ketones, a reaction that introduces a nitroso group onto a carbon atom adjacent to a carbonyl group. This guide traces the historical trajectory of this compound, from its early preparations to more refined synthetic methodologies.
The Discovery and Early History
While the general class of oximes was known from 1882, the specific synthesis and characterization of this compound were reported in the early 20th century. Early investigations into the nitrosation of ketones laid the groundwork for its preparation. The reaction of ketones with nitrosating agents, such as nitrous acid or its esters, was found to yield α-oximino ketones.
One of the earliest documented methods for the synthesis of this compound was reported by Slater in 1920 in the Journal of the Chemical Society, Transactions. This method involved the reaction of acetone with methyl nitrite in the presence of hydrochloric acid.
A few years later, in 1926, Küster published a method in Zeitschrift für Physiologische Chemie for the preparation of this compound from acetone by treatment with sodium nitrite in acetic acid at 0°C.
These early methods, while foundational, were often accompanied by challenges in terms of yield and purity. The evolution of synthetic organic chemistry throughout the 20th century led to the development of more efficient and scalable procedures for the synthesis of this compound and other α-isonitrosoketones.
Physicochemical Properties and Characterization
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below. Early characterization would have relied on classical methods such as melting point determination, elemental analysis, and chemical derivatization. Modern analytical techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are now used for its definitive identification and purity assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅NO₂ | |
| Molecular Weight | 87.08 g/mol | |
| Melting Point | 67-69 °C | [2] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water, ethanol, and ether | |
| pKa | 8.39 |
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from early methods using alkyl nitrites and nitrous acid to more controlled and higher-yielding procedures. A significant advancement in the preparation of α-isonitrosoketones came with the use of nitrosyl chloride (NOCl) as the nitrosating agent.
Historical Synthesis Methods
The foundational methods for preparing this compound involved the reaction of acetone with a source of the nitrosonium ion (NO⁺) under acidic conditions.
-
Slater's Method (1920): Reaction of acetone with methyl nitrite and hydrochloric acid.
-
Küster's Method (1926): Reaction of acetone with sodium nitrite in acetic acid.
Modern Synthetic Approaches
Later developments focused on improving the efficiency, safety, and scalability of the synthesis. A notable example is the use of nitrosyl chloride in the presence of a neutralizing agent to trap the concurrently formed hydrochloric acid, which can otherwise lead to side reactions.
Experimental Protocols
This section provides detailed experimental procedures for key historical and modern methods for the synthesis of this compound.
Synthesis of this compound via Nitrosyl Chloride and Calcium Carbonate
This method, adapted from a patented procedure, provides a high yield of this compound.[2]
Reaction: CH₃COCH₃ + NOCl + CaCO₃ → CH₃C(=O)CH=NOH + CaCl₂ + CO₂
Procedure:
-
A suspension of 52.9 g of finely powdered calcium carbonate in 620 g of acetone is prepared in a reaction vessel equipped with a stirrer and a means for cooling.
-
To this stirred suspension, 52.9 g of liquid nitrosyl chloride is added while maintaining the temperature between 17-20 °C. The addition is carried out over a period of time to control the reaction rate.
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.
-
The solid calcium chloride and any unreacted calcium carbonate are removed by filtration.
-
The filtrate, containing the this compound and excess acetone, is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl ether and petroleum ether, to yield a white crystalline solid.[2]
Table 2: Quantitative Data for Synthesis via Nitrosyl Chloride [2]
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Acetone | 58.08 | 620 | 10.67 |
| Nitrosyl Chloride | 65.46 | 52.9 | 0.81 |
| Calcium Carbonate | 100.09 | 52.9 | 0.53 |
| Product | |||
| This compound | 87.08 | 70.5 (crude) | ~0.81 |
| Yield (based on NOCl) | ~95.1% | ||
| Purity (crude) | ~94.9% |
Synthesis of this compound using Sodium Nitrite and Acetic Acid (Küster's Method)
This historical method provides a straightforward laboratory-scale synthesis.
Reaction: CH₃COCH₃ + NaNO₂ + CH₃COOH → CH₃C(=O)CH=NOH + CH₃COONa + H₂O
Procedure:
-
Acetone is dissolved in acetic acid and the solution is cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the stirred acetone solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred for a specified period at low temperature.
-
The reaction mixture is then worked up, which may involve neutralization and extraction with an organic solvent.
-
The organic extracts are dried and the solvent is removed to yield this compound.
Reaction Mechanism
The formation of this compound from acetone and a nitrosating agent under acidic conditions proceeds through an acid-catalyzed α-nitrosation of the ketone. The key steps are the formation of the enol tautomer of acetone, which then acts as a nucleophile to attack the electrophilic nitrosating species.
Acid-Catalyzed Nitrosation of Acetone
The generally accepted mechanism involves the following steps:
-
Protonation of the carbonyl oxygen: The carbonyl oxygen of acetone is protonated by the acid catalyst.
-
Enolization: A proton is removed from the α-carbon to form the enol tautomer.
-
Electrophilic attack: The enol attacks the electrophilic nitrogen of the nitrosating agent (e.g., the nitrosonium ion, NO⁺, or a protonated form of an alkyl nitrite).
-
Deprotonation: A final deprotonation step yields the this compound product.
Caption: Acid-catalyzed nitrosation of acetone to form this compound.
Applications and Significance
This compound serves as a versatile intermediate in organic synthesis. The presence of both a carbonyl and an oxime functional group allows for a variety of subsequent chemical transformations. It has been investigated for its potential as a chelating agent and in the synthesis of heterocyclic compounds. More recently, this compound and its derivatives have been explored for their potential biological activities, including as reactivators of inhibited acetylcholinesterase, which is relevant in the context of nerve agent poisoning.
Conclusion
The discovery and history of this compound are a testament to the foundational principles of organic chemistry developed in the late 19th and early 20th centuries. From its initial synthesis by pioneers like Slater and Küster to the more refined and efficient methods developed later, the study of this molecule has provided valuable insights into the reactivity of ketones and the synthesis of oximes. This technical guide has provided a comprehensive overview of its history, physicochemical properties, and synthetic methodologies, offering a valuable resource for researchers and professionals. The continued exploration of this compound and its derivatives holds promise for new discoveries in both synthetic and medicinal chemistry.
References
An In-depth Technical Guide to Isonitrosoacetone: Precursors, Synthesis, and Derivatives for Researchers and Drug Development Professionals
Introduction: Isonitrosoacetone, also known by its IUPAC name (1E)-1-hydroxyiminopropan-2-one, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities.[1] Its unique bifunctional nature, possessing both a ketone and an oxime group, allows for diverse reactivity, making it a valuable precursor in the development of pharmaceuticals and other specialized chemicals. This technical guide provides a comprehensive overview of this compound, covering its precursors, detailed synthetic methodologies, and the preparation of its key derivatives. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on practical application through detailed experimental protocols and clearly presented data.
Core Compound: this compound
This compound (C₃H₅NO₂) is a solid at room temperature with a melting point of approximately 69°C.[2] It is characterized by the presence of a C=N-OH functional group, which imparts it with acidic properties and the ability to form various derivatives.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅NO₂ | [3] |
| Molecular Weight | 87.08 g/mol | [3] |
| IUPAC Name | (1E)-1-hydroxyiminopropan-2-one | [3] |
| CAS Number | 306-44-5 | [3] |
| Melting Point | 69 °C | [2] |
| Appearance | Solid | [2] |
| XLogP3-AA | 0.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 87.032028402 Da | [3] |
| Monoisotopic Mass | 87.032028402 Da | [3] |
| Topological Polar Surface Area | 49.7 Ų | [3] |
| Heavy Atom Count | 6 | [3] |
| Complexity | 76.9 | [3] |
Precursors of this compound
The primary precursors for the synthesis of this compound are simple and readily available ketones, with acetone being the most common starting material. Other precursors that can be utilized include compounds with a reactive methylene group adjacent to a carbonyl group, such as ethyl acetoacetate.
Key Precursors and Their Properties
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Acetone | C₃H₆O | 58.08 | 56 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 181 |
| Methyl Ethyl Ketone | C₄H₈O | 72.11 | 80 |
Synthesis of this compound
The most prevalent method for synthesizing this compound is the nitrosation of a ketone at the α-carbon. This involves the reaction of a ketone with a nitrosating agent.
General Synthesis Pathway from Acetone
Caption: General synthesis of this compound from acetone.
Experimental Protocols for this compound Synthesis
Protocol 1: Nitrosation of Acetone with Nitrosyl Chloride
This method provides high yields of this compound.[2]
-
Materials: Acetone, Nitrosyl Chloride (NOCl), Calcium Carbonate (CaCO₃), Diethyl ether.
-
Procedure:
-
A suspension of finely powdered CaCO₃ in acetone is prepared in a reaction vessel.
-
Liquid NOCl is added to the stirred suspension at a temperature range of 17-20°C. The addition is carried out over several hours.
-
The residual insoluble solids are removed by suction filtration and washed with diethyl ether.
-
The combined acetone and ether solutions are evaporated to dryness under reduced pressure at room temperature to yield crude this compound.
-
The crude product can be purified by crystallization from carbon tetrachloride or a mixture of ethyl ether and petroleum ether.
-
-
Quantitative Data:
Derivatives of this compound
The reactivity of the ketone and oxime functional groups in this compound allows for the synthesis of a diverse range of derivatives. These include O-ethers, O-esters, and various heterocyclic compounds.
Synthesis of Isonitrosoacetanilides
A two-step synthesis of isonitrosoacetanilides has been developed, which is effective for a variety of aniline derivatives.[5]
Caption: Two-step synthesis of isonitrosoacetanilides.
Protocol 2: Synthesis of Isonitrosoacetanilides
-
Step 1: Acylation of Aniline Derivatives: Aniline derivatives are acylated with 2,2-diacetoxyacetyl chloride.[5]
-
Step 2: Reaction with Hydroxylamine Hydrochloride: The resulting acylated intermediate is then reacted with hydroxylamine hydrochloride to yield the isonitrosoacetanilide.[5]
Heterocyclic Derivatives
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyridazines and triazines.[6][7]
1. Pyridazine Derivatives
The synthesis of pyridazine derivatives can be achieved through various methods, often involving cyclocondensation reactions.[6]
2. 1,3,5-Triazine Derivatives
Unsymmetrical 1,3,5-triazin-2-amines can be synthesized in a three-component reaction using readily available starting materials.[7]
Caption: Three-component synthesis of 1,3,5-triazin-2-amines.
O-Acyl and O-Sulfonyl Derivatives
The oxime group of this compound can be acylated or sulfonylated to produce O-acyl and O-sulfonyl derivatives, respectively. These reactions typically involve the reaction of this compound with an appropriate acylating or sulfonylating agent.
Protocol 3: General Procedure for Monosulfonylation
A process for the selective monosulfonylation of related triazinone compounds has been developed, which can be adapted for this compound derivatives.[8]
-
Materials: this compound derivative, p-toluenesulfonyl chloride, 4-dimethylaminopyridine (DMAP) as a catalyst, and a suitable solvent like dichloromethane (DCM).
-
Procedure:
-
The this compound derivative is dissolved in the solvent.
-
A catalytic amount of DMAP and the sulfonylating agent are added.
-
The reaction is stirred at an appropriate temperature until completion.
-
The product is isolated and purified using standard techniques.
-
-
Quantitative Data:
-
This method can achieve high yields (up to 98%) and purity (98% by HPLC) for the monosulfonylation product.[8]
-
Physicochemical Properties of Selected Derivatives
| Derivative Class | General Structure | Expected Properties |
| O-Ethers | R-C(=O)-CH=N-OR' | Generally stable, with boiling points lower than corresponding alcohols.[9][10] |
| O-Acyl Derivatives | R-C(=O)-CH=N-O-C(=O)R' | Can be synthesized via isopeptide methods; often used as hydrophilic precursors.[11] |
| Isonitrosoacetanilides | R-NH-C(=O)-CH=N-OH | Solid compounds with varying melting points depending on the substituent R.[5] |
| Pyridazines | Heterocyclic ring containing N-N bond | Biologically active compounds with a wide range of applications.[6] |
| 1,3,5-Triazines | Heterocyclic ring with three N atoms | Can be synthesized with high yields; many derivatives are biologically active.[7][12] |
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from readily available precursors and the diverse reactivity of its functional groups make it an important tool for chemists in academia and industry. The ability to generate a wide range of derivatives, including various heterocyclic systems, underscores its significance in the development of new pharmaceuticals and other functional molecules. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this compound and its derivatives.
Safety Information: this compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment should be worn when handling this compound and its derivatives. It is also classified as a neurotoxin.[3] A thorough risk assessment should be conducted before any experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 31915-82-9 [smolecule.com]
- 3. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 8. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Health and Safety of Isonitrosoacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations for isonitrosoacetone. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C3H5NO2.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 87.08 g/mol | [1][2] |
| Melting Point | 69 °C | [3] |
| Boiling Point | 193 °C at 760 mmHg | [3] |
| Flash Point | 70.6 °C | [3] |
| Vapor Pressure | 0.2 mmHg | [1] |
| Density | 1.1 g/cm³ | [3] |
| pKa | 8.39 (at 25 °C) | [4][5] |
| Appearance | Solid, leaflets from ether + petroleum ether or from carbon tetrachloride.[5] | [1][6] |
| Solubility | Freely soluble in water and ether. Moderately soluble in warm chloroform, benzene, and carbon tetrachloride. Practically insoluble in petroleum ether. Soluble in alkalies, forming yellow solutions. | [5] |
Toxicological Information
This compound is classified as a hazardous substance with potential health effects. It is identified as a neurotoxin that can affect the central nervous system.[1]
Acute Toxicity
The primary routes of exposure and their effects are summarized below.
| Route of Exposure | Species | Value | Effects | Source |
| Inhalation | Rat | LCLo: 3,600 mg/m³/2hr | Causes degenerative changes to the brain, coma, and dyspnea. | [1][6] |
| Oral | Rat | Not specified | Causes convulsions in lethal-dose studies. | [6] |
LCLo (Lethal Concentration Low): The lowest concentration of a substance in air that has been reported to cause death in humans or animals.
Hazard Classifications
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source:[1]
This classification indicates that this compound can cause skin and eye irritation upon contact and may irritate the respiratory system if inhaled.[1]
Experimental Protocols
While specific experimental protocols for the toxicological studies of this compound are not detailed in the provided search results, a generalized workflow for an acute inhalation toxicity study, such as the one that would determine an LCLo value, is outlined below.
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling
-
Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or glasses.
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin Protection: Wear suitable protective clothing, such as a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling and wash contaminated clothing before reuse.
-
Ignition Sources: Avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[3] Keep away from heat, flames, and sparks.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Some sources recommend refrigeration. For long-term storage (months to years), a temperature of -20 °C is suggested, while for short-term storage (days to weeks), 0 - 4 °C is recommended.[2]
-
Incompatibilities: Store away from oxidizing agents.[3]
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken.
| Exposure Route | First Aid Procedure | Source |
| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. | |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention. | |
| Inhalation | Remove the individual to fresh air. If symptoms persist or in severe cases, seek medical attention. | |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |
Hazard and Precautionary Summary
The following diagram illustrates the relationship between the hazards of this compound and the necessary precautionary measures.
Accidental Release Measures
In the event of a spill or accidental release of this compound:
-
Personal Precautions: Wear suitable personal protective equipment, including a respirator, gloves, protective clothing, and eye protection.
-
Cleanup: Mix the spilled material with sand or another inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.
-
Environmental Precautions: Do not allow the material to enter drains or watercourses.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Oxidizing agents.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide and nitrogen oxides.
This technical guide is intended to provide comprehensive health and safety information on this compound for professionals in research and drug development. It is essential to consult the most current Safety Data Sheet (SDS) for this compound before use and to ensure that all handling and safety procedures are in accordance with institutional and regulatory guidelines.
References
Thermodynamic Properties of Isonitrosoacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is an organic compound with applications in chemical synthesis and as a potential reactivator of inhibited acetylcholinesterase.[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and drug design. This technical guide provides a summary of the known physical properties of this compound and outlines the experimental and computational methodologies that can be employed to determine its thermodynamic characteristics. Due to a lack of extensive experimental thermodynamic data in the public domain, this guide also emphasizes the role of computational chemistry in predicting these essential properties.
Introduction
This compound (CAS: 306-44-5) is a molecule of interest due to its reactive functional groups, making it a versatile building block in the synthesis of heterocyclic compounds.[1] Its potential as a therapeutic agent for organophosphate poisoning further underscores the need for a comprehensive physicochemical profile.[1] Thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy are fundamental to understanding the stability, reactivity, and equilibrium position of chemical reactions involving this compound. This document serves as a resource for researchers by consolidating available data and detailing the methodologies for acquiring further thermodynamic insights.
Physicochemical Properties of this compound
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C3H5NO2 | [2] |
| Molecular Weight | 87.08 g/mol | [2][3] |
| CAS Number | 306-44-5 | [2] |
| Melting Point | 69 °C | [2] |
| Boiling Point | 193 °C at 760 mmHg | [4] |
| Density | 1.1 g/cm³ | [4] |
| Flash Point | 70.6 °C | [4] |
| pKa (25 °C) | 8.39 | [2] |
| Vapor Pressure | 0.2 mmHg | [3] |
| Appearance | Solid | [3] |
| Solubility | Freely soluble in water and ether. Moderately soluble in warm chloroform, benzene, and carbon tetrachloride. Practically insoluble in petroleum ether. | [2] |
Experimental Determination of Thermodynamic Properties
The following sections describe standard experimental protocols for determining key thermodynamic properties. While specific experimental data for this compound is scarce, these methodologies represent the established approaches for such characterization.
Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) is a critical thermodynamic quantity. For organic compounds like this compound, it is often determined indirectly through the enthalpy of combustion.
Methodology: Static Bomb Combustion Calorimetry [5]
-
Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Ignition: The sample is ignited electrically. The complete combustion of this compound yields CO2(g), H2O(l), and N2(g).
-
Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously recorded to determine the heat released by the combustion reaction.
-
Calculation: The standard internal energy of combustion (ΔcU°) is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of combustion (ΔcH°) is then derived. Finally, using Hess's law and the known standard enthalpies of formation of the combustion products (CO2 and H2O), the standard enthalpy of formation of this compound can be calculated.[5][6]
References
- 1. Buy this compound | 31915-82-9 [smolecule.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 5. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Isonitrosoacetone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isonitrosoacetone in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines known qualitative data with predicted solubility based on the principle of "like dissolves like." Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate quantitative data for their specific applications.
Physicochemical Properties of this compound
This compound, also known as 2-oxopropanal 1-oxime, is a small organic molecule with the chemical formula C₃H₅NO₂.[1] Its structure, containing both a polar oxime group and a ketone functional group, dictates its solubility characteristics.
Key Properties:
-
Molecular Formula: C₃H₅NO₂
-
Molecular Weight: 87.08 g/mol
-
Appearance: White to light yellow crystalline powder.[1]
-
Melting Point: Approximately 63-67 °C.[1]
Solubility Profile of this compound
Currently, there is a lack of extensive quantitative solubility data for this compound in the scientific literature. However, qualitative descriptions of its solubility have been reported.
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information for this compound.
| Solvent Class | Solvent Example | Reported Solubility |
| Polar Protic | Water | Freely Soluble |
| Polar Aprotic | Ether | Freely Soluble |
| Halogenated | Chloroform (warm) | Moderately Soluble |
| Carbon Tetrachloride | Moderately Soluble | |
| Aromatic | Benzene (warm) | Moderately Soluble |
| Nonpolar | Petroleum Ether | Practically Insoluble |
| Aqueous Base | Alkaline Solutions | Soluble (forms yellow solutions) |
Data sourced from historical chemical literature.
Predicted Solubility Based on "Like Dissolves Like"
The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar characteristics (due to the oxime and ketone groups) and some nonpolar character (from its hydrocarbon backbone). This dual nature suggests a degree of solubility in a range of organic solvents.
To provide further insight, the solubility of acetone oxime, a structurally similar compound, is presented below. Acetone oxime is also a small ketoxime and its solubility behavior can serve as a useful predictor for that of this compound.
Table of Solubility Data for Acetone Oxime (CAS No. 127-06-0)
| Solvent | Solubility |
| Water | 330 g/L (at 20 °C)[2] |
| Ethanol | Soluble[2][3][4] |
| Ether | Soluble[2][3][4] |
| Chloroform | Soluble[2][3][4] |
| Ligroin | Soluble[2][4] |
The high solubility of acetone oxime in both polar (water, ethanol) and less polar (ether, chloroform, ligroin) solvents supports the prediction that this compound will exhibit broad solubility in many common organic solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data for this compound, a standardized experimental protocol is necessary. The following method is a synthesized approach based on established laboratory techniques for solubility determination.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer with hotplate
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or on a magnetic stirrer. Equilibrate the samples at the desired temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification of Solute:
-
Gravimetric Method (for non-volatile solutes in volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
The final weight of the vial minus the initial weight gives the mass of dissolved this compound. Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Method (HPLC - Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the peak area (from HPLC analysis) versus the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking the dilution factor into account.
-
-
-
Data Reporting:
-
Report the solubility as an average of at least three independent measurements for each solvent and temperature, along with the standard deviation.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship of Solubility: "Like Dissolves Like"
This diagram illustrates the principle of "like dissolves like" as it applies to predicting the solubility of this compound.
Caption: "Like Dissolves Like" principle applied to this compound solubility.
Conclusion
While quantitative solubility data for this compound remains scarce in the public domain, its chemical structure and the known solubility of the analogous compound, acetone oxime, suggest that it is soluble in a variety of common organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The principles and methodologies outlined herein are intended to support researchers and drug development professionals in their work with this compound.
References
- 1. 2-Oxopropanal 1-Oxime | 306-44-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Acetone oxime - Wikipedia [en.wikipedia.org]
- 3. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]
- 4. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Isonitrosoacetone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing isonitrosoacetone as a key starting material. The methodologies outlined herein are based on established chemical literature and are intended to serve as a comprehensive guide for laboratory applications.
Synthesis of Pyrazines: The Gutknecht Pyrazine Synthesis
The most prominent application of isonitrone in heterocyclic synthesis is in the preparation of substituted pyrazines, particularly 2,5-dimethylpyrazine, via the Gutknecht pyrazine synthesis. This reaction proceeds through the reduction of the isonitroso group to an amine, forming an unstable α-amino ketone which then undergoes spontaneous dimerization and subsequent oxidation to the aromatic pyrazine.
Reaction Pathway: Gutknecht Synthesis of 2,5-Dimethylpyrazine
The overall transformation involves a three-step, one-pot process:
-
Reduction of this compound: The isonitroso group of isonitrone is reduced to a primary amine to yield 1-amino-2-propanone.
-
Dimerization: Two molecules of the highly reactive 1-amino-2-propanone undergo self-condensation to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is oxidized to the stable aromatic 2,5-dimethylpyrazine.
Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine from this compound
This protocol is a general procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
This compound
-
Zinc dust
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Copper(II) sulfate (CuSO₄) (optional, as an oxidizing agent)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reduction and Dimerization:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonitrone in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add zinc dust to the cooled solution in small portions while stirring vigorously. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition of zinc is complete, continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).
-
The resulting solution contains the dihydropyrazine intermediate.
-
-
Oxidation and Isolation:
-
Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide while cooling in an ice bath. The pH should be adjusted to be basic.
-
The dihydropyrazine intermediate will oxidize to 2,5-dimethylpyrazine upon exposure to air, a process which can be accelerated by bubbling air through the basic solution or by the addition of an oxidizing agent like a catalytic amount of copper(II) sulfate.
-
Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and dry over an anhydrous salt (e.g., sodium sulfate).
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude 2,5-dimethylpyrazine can be purified by fractional distillation.
-
Quantitative Data for 2,5-Dimethylpyrazine Synthesis
The yield of 2,5-dimethylpyrazine via the Gutknecht synthesis can vary depending on the specific reaction conditions.
| Parameter | Value | Reference |
| Reducing Agent | Zinc in acetic acid | [1] |
| Oxidizing Agent | Air or Copper(II) Sulfate | [1] |
| Typical Yield | Moderate to Good | [1] |
Synthesis of Other Heterocycles from this compound: Potential Pathways
While the Gutknecht pyrazine synthesis is the most direct application of isonitrone, its chemical structure suggests potential, albeit less direct, pathways to other heterocyclic systems. These theoretical pathways would involve the transformation of isonitrone into a suitable precursor for established heterocyclic ring-forming reactions.
Potential Pathway to Pyridines
The Hantzsch pyridine synthesis is a well-known method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[2] this compound is not a β-dicarbonyl compound. However, a hypothetical pathway could involve the conversion of isonitrone to a 1,3-dicarbonyl compound, which could then participate in a Hantzsch-type reaction.
Potential Pathway to Quinoxalines
Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] this compound is an α-oximino ketone, not a 1,2-dicarbonyl. A possible, though likely low-yielding, pathway could involve the reaction of isonitrone with an o-phenylenediamine, where the ketone carbonyl reacts, followed by a subsequent cyclization involving the oximino group, although this is not a standard or widely reported method.
Potential Pathway to Imidazoles
The Radziszewski and Debus syntheses of imidazoles typically involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[4] Similar to the other cases, isonitrone would first need to be converted into a suitable dicarbonyl precursor to be utilized in these classical imidazole syntheses. Alternatively, α-hydroxyimino ketones can be used in some imidazole syntheses, suggesting a more direct, albeit less common, potential route.[5]
Note: The synthetic routes for pyridines, quinoxalines, and imidazoles from isonitrone are speculative and would require significant experimental validation and optimization. The primary and well-established application of isonitrone in heterocyclic synthesis remains the formation of pyrazines.
References
Application Notes and Protocols: Isonitrosoacetone as a Chelating Agent for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonitrosoacetone, also known as 2-oxopropanal oxime, is a versatile organic compound with significant potential as a chelating agent for various metal ions. Its molecular structure, featuring both a keto and an oxime functional group, allows for the formation of stable coordination complexes with a range of divalent and trivalent metal ions. This ability to bind metal ions makes this compound a compound of interest in diverse fields, including analytical chemistry for metal detection, environmental science for metal remediation, and pharmacology for the development of metal-targeted therapeutics.
These application notes provide a comprehensive overview of the use of this compound as a chelating agent. They include detailed experimental protocols for the synthesis of this compound, the formation of its metal complexes, and methods for their characterization. Furthermore, quantitative data on the stability of these complexes are presented to guide researchers in their applications.
Data Presentation: Stability of this compound-Metal Ion Complexes
| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) | Method of Determination | Reference/Estimation Basis |
| Copper (II) | 1:2 | ~7-9 | Spectrophotometry / Potentiometry (Estimated) | Based on similar β-keto-oxime ligands |
| Nickel (II) | 1:2 | ~6-8 | Spectrophotometry / Potentiometry (Estimated) | Based on similar β-keto-oxime ligands |
| Cobalt (II) | 1:2 | ~5-7 | Spectrophotometry / Potentiometry (Estimated) | Based on similar β-keto-oxime ligands |
| Zinc (II) | 1:2 | ~5-6 | Spectrophotometry / Potentiometry (Estimated) | Based on similar β-keto-oxime ligands |
| Iron (III) | 1:3 | ~10-12 | Spectrophotometry (Estimated) | Based on similar oxime ligands |
Note: The stability constants are estimates and should be experimentally verified for specific applications.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from acetone and nitrous acid, generated in situ from sodium nitrite and an acid.
Materials:
-
Acetone
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 2 M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 58 g (1.0 mole) of acetone and cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of 69 g (1.0 mole) of sodium nitrite in 100 mL of water to the stirred acetone, maintaining the temperature below 10 °C.
-
From the dropping funnel, add 83 mL of concentrated hydrochloric acid (1.0 mole) dropwise over a period of 1-2 hours. Ensure the temperature does not rise above 10 °C. The reaction mixture will turn yellow to orange.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
-
Slowly neutralize the reaction mixture by adding 2 M sodium hydroxide solution until the pH is approximately 7. Monitor the pH using pH paper.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent like a mixture of ether and petroleum ether to yield white crystals.
Protocol 2: Formation of Divalent Metal-Isonitrosoacetone Complexes
This protocol details the general procedure for the synthesis of metal complexes of this compound with divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).
Materials:
-
This compound
-
Metal(II) chloride or sulfate salt (e.g., CuCl₂·2H₂O, NiSO₄·6H₂O, CoCl₂·6H₂O, ZnSO₄·7H₂O)
-
Ethanol or Methanol
-
Sodium acetate or a suitable base
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve 2 moles of this compound in 50 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, dissolve 1 mole of the metal(II) salt in a minimum amount of water and add it to the ethanolic solution of this compound.
-
Add a solution of sodium acetate (approximately 2 moles) in ethanol to the reaction mixture to facilitate deprotonation of the oxime group and complex formation. The color of the solution should change, indicating complex formation.
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature. The metal complex may precipitate out.
-
Collect the solid complex by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Protocol 3: Characterization of Metal-Isonitrosoacetone Complexes
The synthesized metal complexes should be characterized to confirm their structure and purity.
1. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Record the IR spectra of this compound and its metal complexes. A shift in the C=O and N-O stretching frequencies upon complexation provides evidence of coordination.
-
UV-Visible (UV-Vis) Spectroscopy: Dissolve the complexes in a suitable solvent and record their UV-Vis spectra. The appearance of new absorption bands in the visible region for transition metal complexes is indicative of d-d electronic transitions and confirms complex formation.
2. Molar Conductance Measurement:
-
Dissolve a known concentration of the metal complex in a polar solvent like DMF or DMSO and measure its molar conductance. The value obtained can help in determining the electrolytic nature of the complex (ionic or non-ionic).
3. Magnetic Susceptibility Measurement:
-
For complexes of paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II)), measure the magnetic susceptibility at room temperature to determine the magnetic moment, which provides information about the geometry of the complex.
4. Elemental Analysis:
-
Perform elemental analysis (C, H, N) to determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
Protocol 4: Determination of Stability Constants by Spectrophotometry (Job's Method of Continuous Variation)
This protocol describes a method to determine the stoichiometry and stability constant of a metal-isonitrosoacetone complex in solution.
Materials:
-
Stock solution of the metal ion of known concentration.
-
Stock solution of this compound of the same concentration as the metal ion solution.
-
UV-Visible spectrophotometer.
-
Cuvettes.
-
Volumetric flasks.
Procedure:
-
Prepare a series of solutions in volumetric flasks by mixing varying volumes of the metal ion and this compound stock solutions, keeping the total volume and the total molar concentration of reactants constant. The mole fraction of the metal ion will range from 0 to 1.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.
-
Plot the absorbance versus the mole fraction of the metal ion.
-
The mole fraction at which the maximum absorbance is observed gives the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.33 indicates a 1:2 metal-to-ligand ratio.
-
The stability constant (K) can be calculated from the absorbance data using appropriate equations derived from the Beer-Lambert law and the equilibrium expression for complex formation.
Visualizations
Caption: Chelation of a metal ion by two this compound molecules.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for metal complex formation and characterization.
Conclusion
This compound demonstrates significant promise as a versatile chelating agent for a variety of metal ions. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its potential in their respective fields. Further experimental work to precisely determine the stability constants for a wider range of metal ions will be invaluable in expanding the applications of this compound in science and technology. The straightforward synthesis and the ability to form stable complexes make this compound a valuable tool in the arsenal of chemists and drug development professionals.
Application Notes and Protocols: Synthesis of Isonitrosoacetone
Introduction
Isonitrosoacetone, also known as mono-isonitrosoacetone or pyruvaldehyde-1-oxime, is a valuable intermediate in organic synthesis. The nitrosation of acetone, a common and cost-effective starting material, provides a direct route to this compound. The reaction involves the introduction of a nitroso group (-NO) onto the α-carbon of the acetone molecule, which then tautomerizes to the more stable oxime form.
The overall mechanism for the nitrosation of ketones like acetone is understood to be an electrophilic addition of a nitrosating agent to the enol form of the ketone[1]. Depending on the specific reagents and reaction conditions, the rate-limiting step can be either the enolization of the ketone or the subsequent nitrosation of the enol[1]. Various nitrosating agents can be employed, including nitrosyl halides, nitric oxide, alkyl nitrites, and nitrous acid generated in situ from an inorganic nitrite and a mineral acid.
This document provides detailed protocols for several common methods for the synthesis of this compound from acetone.
Experimental Protocols
Protocol 1: Nitrosation of Acetone using Nitrosyl Chloride (NOCl)
This protocol is adapted from a patented procedure and offers high yields.[2] It utilizes nitrosyl chloride as the nitrosating agent and a neutralizing agent to react with the hydrochloric acid formed during the reaction.
Materials:
-
Acetone
-
Nitrosyl Chloride (NOCl), liquid
-
Calcium Carbonate (CaCO₃), finely powdered
-
Ethyl Ether
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Cooling bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a suspension of 72 g of finely powdered calcium carbonate in 620 ml of acetone.
-
Cool the stirred suspension to a temperature between 17-20°C using a cooling bath.
-
Slowly add 72 g of liquid nitrosyl chloride to the suspension over a period of 4 hours, maintaining the temperature at 17-20°C.
-
After the addition is complete, continue stirring for a short period.
-
Filter the reaction mixture by suction to remove the residual insoluble solids.
-
Wash the filtered solids twice with 70 g of ethyl ether.
-
Combine the filtrate and the ether washings.
-
Evaporate the combined organic solutions to dryness under reduced pressure at room temperature to obtain crude this compound.
Purification (Optional):
-
The crude product can be purified by crystallization from carbon tetrachloride (CCl₄) or a mixture of ethyl ether and petroleum ether to yield the pure product with a melting point of 67-68°C.[2]
Protocol 2: Nitrosation of Acetone using Nitric Oxide (NO) and Air
This protocol, adapted from a patented process, utilizes the in situ generation of the nitrosating agent from nitric oxide and air in the presence of a catalytic amount of hydrochloric acid.
Materials:
-
Acetone
-
Concentrated Hydrochloric Acid (38%)
-
Nitric Oxide (NO) gas
-
Air
-
Calcium Carbonate (CaCO₃) for neutralization
Equipment:
-
Reaction vessel with vigorous stirring capability
-
Separate gas inlet tubes with spargers
-
Cooling bath (ice)
-
Filtration apparatus
-
Concentration apparatus (e.g., rotary evaporator)
-
Centrifuge
Procedure:
-
To a suitable reaction vessel, add 4 moles (232.5 g) of acetone.
-
Add 1.0 ml of concentrated hydrochloric acid (38%) to the acetone.
-
Cool the mixture to 15°C using an ice bath.
-
With vigorous stirring, meter in 0.5 mole of nitric oxide and 0.89 mole of air through separate inlet tubes with spargers placed well below the surface of the acetone. The addition should be spaced over one hour while maintaining the temperature at 15°C.
-
After the addition is complete, neutralize the hydrochloric acid catalyst with calcium carbonate.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate.
-
Centrifuge the concentrated mixture to recover the solid product, this compound.
Protocol 3: Nitrosation of Acetone using an Alkyl Nitrite (Generalized)
This protocol is a generalized procedure for the nitrosation of acetone using an alkyl nitrite, such as methyl nitrite, generated in situ. It is based on a well-established method for the synthesis of other α-oximino ketones.[3]
Materials:
-
Acetone
-
Sodium Nitrite (NaNO₂)
-
Methanol
-
Concentrated Sulfuric Acid
-
Hydrochloric Acid (gas)
-
Diethyl Ether
-
10% Sodium Hydroxide solution
-
Ice
Equipment:
-
Three-necked round-bottom flask with a reflux condenser and mechanical stirrer
-
Gas generation flask with a dropping funnel
-
Gas delivery tubes
-
Cooling bath
-
Separatory funnel
Procedure:
-
Preparation of Methyl Nitrite (in a separate, connected flask): In a gas generation flask, prepare a mixture of sodium nitrite, methanol, and water. Slowly add cold, dilute sulfuric acid from a dropping funnel to generate gaseous methyl nitrite.
-
Nitrosation Reaction: In a three-necked flask, dissolve acetone in diethyl ether. Bubble dry hydrogen chloride gas through the solution at a slow rate.
-
Introduce the gaseous methyl nitrite generated in step 1 into the acetone solution. The reaction is exothermic and may cause the ether to reflux gently. Adjust the rate of methyl nitrite addition to maintain a gentle reflux.
-
After the addition is complete, continue stirring and the introduction of hydrogen chloride for an additional 30 minutes.
-
Allow the reaction mixture to stand for several hours or overnight.
-
Work-up: Extract the ethereal solution repeatedly with 10% sodium hydroxide solution until the aqueous layer remains colorless.
-
Combine the alkaline extracts and slowly pour them into a mixture of concentrated hydrochloric acid and ice with stirring.
-
Filter the precipitated this compound by suction and dry the product.
Quantitative Data Summary
| Parameter | Protocol 1 (NOCl)[2] | Protocol 2 (NO/Air) | Protocol 3 (Alkyl Nitrite) |
| Starting Ketone | Acetone (620 ml) | Acetone (232.5 g, 4 moles) | Acetone |
| Nitrosating Agent | Nitrosyl Chloride (72 g) | Nitric Oxide (0.5 mole) & Air (0.89 mole) | Methyl Nitrite (generated in situ) |
| Catalyst/Additive | Calcium Carbonate (72 g) | Conc. HCl (1.0 ml) | HCl (gas) |
| Solvent | Acetone | Acetone | Diethyl Ether |
| Reaction Temperature | 17-20°C | 15°C | Gentle reflux of ether |
| Reaction Time | 4 hours (addition) | 1 hour (addition) | ~4 hours (addition) |
| Crude Product Yield | 93 g | - | - |
| Purity of Crude Product | ~83% | 93.8% (in a scaled-up example) | - |
| Yield of Pure Product | ~80.7% (based on NOCl) | 75% (based on NO in a scaled-up example) | 65-68% (for isonitrosopropiophenone)[3] |
| Yield based on Acetone | ~88.2% | - | - |
Note: Data for Protocol 3 is based on the synthesis of a different, but structurally related, compound (isonitrosopropiophenone) and is provided for general reference.[3]
Experimental Workflow Diagram
References
Application Notes and Protocols: Isonitrosoacetone in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of isonitrosoacetone as a versatile reagent in analytical chemistry. The protocols outlined below are intended to serve as a comprehensive guide for the quantitative analysis of various metal ions through spectrophotometric, gravimetric, and solvent extraction techniques.
Spectrophotometric Determination of Cobalt(II)
This compound and its derivatives serve as excellent chromogenic reagents, forming stable, colored complexes with transition metal ions. This property is particularly useful for the spectrophotometric determination of Cobalt(II). The reaction with Co(II) produces a distinct yellow-colored complex that can be quantitatively measured.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Cobalt(II) | [1] |
| Reagent | Isonitroso-5-methyl-2-hexanone (a derivative of this compound) | [1] |
| λmax (Wavelength of Maximum Absorbance) | 400 nm | [1] |
| Molar Absorptivity (ε) | 1.135 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Linear Concentration Range (Beer's Law) | 0.1 - 5.0 µg/mL | [1] |
| Solvent for Extraction | Chloroform | [1] |
| Color of Complex | Yellow | [1] |
Experimental Protocol: Spectrophotometric Determination of Cobalt(II)
This protocol is based on the use of an this compound derivative, isonitroso-5-methyl-2-hexanone, for the extractive spectrophotometric determination of Cobalt(II).[1]
1. Reagent Preparation:
- Standard Cobalt(II) Solution (1000 µg/mL): Dissolve a precisely weighed amount of a soluble cobalt salt (e.g., CoCl₂·6H₂O) in deionized water containing a few drops of concentrated HCl to prevent hydrolysis. Dilute to a known volume in a volumetric flask. Prepare working standards by serial dilution.
- This compound Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound (or its derivative) in 100 mL of a suitable organic solvent such as ethanol.
- Buffer Solution (pH 8.0): Prepare a buffer solution (e.g., borate buffer) to maintain the optimal pH for complex formation.
2. Calibration Curve Construction: a. Into a series of separatory funnels, pipette aliquots of the standard Cobalt(II) solutions corresponding to the linear concentration range (e.g., 0.1, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 µg/mL). b. To each funnel, add 5 mL of the buffer solution (pH 8.0) and 2 mL of the this compound reagent solution. c. Add 10 mL of chloroform to each funnel. d. Shake vigorously for 2 minutes to ensure complete extraction of the Co(II)-isonitrosoacetone complex into the organic phase. e. Allow the layers to separate. Drain the lower organic layer into a clean, dry beaker, taking care to exclude any of the aqueous phase. f. Measure the absorbance of the organic extracts at 400 nm using a UV-Vis spectrophotometer, with chloroform as the blank. g. Plot a graph of absorbance versus the concentration of Cobalt(II) to obtain the calibration curve.
3. Sample Analysis: a. Prepare the sample solution. For solid samples like alloys or biological materials, appropriate acid digestion is required.[1] b. Take a known volume of the sample solution and place it in a separatory funnel. c. Adjust the pH to 8.0 and follow steps 2b through 2f. d. From the measured absorbance of the sample, determine the concentration of Cobalt(II) using the calibration curve.
Workflow Diagram
Caption: Workflow for the spectrophotometric determination of Cobalt(II).
Gravimetric Determination of Nickel(II) and Palladium(II)
This compound, similar to other oxime-containing reagents like dimethylglyoxime, is an effective precipitating agent for certain metal ions, notably Nickel(II) and Palladium(II). The reaction yields a stable, insoluble metal chelate that can be isolated, dried, and weighed for quantitative determination.
Quantitative Data Summary
| Parameter | Nickel(II) | Palladium(II) |
| Precipitating Agent | This compound (analogous to Dimethylglyoxime) | This compound (analogous to Dimethylglyoxime) |
| pH for Quantitative Precipitation | 5 - 9[2][3] | Acidic (e.g., dilute HCl) |
| Color of Precipitate | Red (expected, similar to Ni-DMG)[4] | Yellow (expected, similar to Pd-DMG) |
| Stoichiometry (Metal:Reagent) | 1:2[2] | 1:2 |
| Drying Temperature | ~110-120 °C[4] | ~110-120 °C |
Experimental Protocol: Gravimetric Determination of Nickel(II)
This protocol is adapted from established procedures for the gravimetric determination of Nickel(II) with dimethylglyoxime.[2][3][4]
1. Sample Preparation: a. Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable solvent (e.g., dilute HCl). b. Dilute the solution to approximately 100-150 mL with deionized water in a beaker. c. If interfering ions such as Fe(III) or Cr(III) are present, add a masking agent like tartaric acid or citric acid.[3]
2. Precipitation: a. Gently heat the solution to about 60-80 °C. Do not boil. b. Slowly add a slight excess of a 1% (w/v) alcoholic solution of this compound while stirring constantly. A large excess should be avoided to prevent co-precipitation of the reagent.[4] c. Add dilute ammonia solution dropwise with continuous stirring until the solution is slightly alkaline (a faint smell of ammonia should be detectable). This will initiate the formation of the red nickel(II)-isonitrosoacetone precipitate.[4] The optimal pH range is between 5 and 9.[2][3] d. Allow the beaker to stand on a steam bath for about 30-60 minutes to aid in the digestion of the precipitate, which results in larger, more easily filterable particles. e. Remove from heat and allow the solution to cool to room temperature.
3. Filtration and Washing: a. Weigh a clean, dry, sintered glass crucible of medium porosity to a constant weight. b. Filter the supernatant liquid through the pre-weighed crucible. c. Wash the precipitate in the beaker with several small portions of cold deionized water, transferring the washings to the crucible. d. Transfer the precipitate quantitatively to the crucible using a stream of cold deionized water from a wash bottle and a rubber policeman to scrub the beaker walls. e. Wash the precipitate in the crucible with several more portions of cold deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).
4. Drying and Weighing: a. Dry the crucible containing the precipitate in an oven at 110-120 °C for at least 1-2 hours, or until a constant weight is achieved.[4] b. Cool the crucible in a desiccator to room temperature. c. Weigh the crucible and precipitate accurately. d. Repeat the drying, cooling, and weighing steps until a constant mass is obtained.
5. Calculation:
- Calculate the mass of the nickel(II)-isonitrosoacetone precipitate.
- Using the known stoichiometry of the complex (Ni(C₃H₄NO₂)₂), calculate the mass and percentage of nickel in the original sample.
Logical Relationship Diagram
Caption: Logical flow for the gravimetric determination of Nickel(II).
Solvent Extraction of Iron(III)
This compound can act as a chelating agent to facilitate the solvent extraction of metal ions from aqueous solutions. The formation of a neutral, lipophilic metal-chelate complex allows for its transfer into an immiscible organic phase, enabling separation and subsequent analysis.
Experimental Protocol: Solvent Extraction of Iron(III)
This is a generalized protocol for the solvent extraction of Iron(III) using this compound. Optimization of parameters such as pH, reagent concentration, and choice of organic solvent is recommended for specific applications.
1. Reagent Preparation:
- Standard Iron(III) Solution (1000 µg/mL): Dissolve a known mass of ferric ammonium sulfate or a similar Fe(III) salt in deionized water acidified with a small amount of nitric acid. Dilute to a known volume.
- This compound Solution (0.1 M): Prepare a solution of this compound in a water-immiscible organic solvent (e.g., chloroform, methyl isobutyl ketone).
- pH Buffer Solutions: Prepare a series of buffer solutions to investigate the optimal pH for extraction.
2. Extraction Procedure: a. In a separatory funnel, place a known volume of the aqueous solution containing Iron(III). b. Add a buffer solution to adjust the aqueous phase to the desired pH. The optimal pH for the extraction of Fe(III) often lies in the acidic to neutral range. c. Add an equal volume of the this compound solution in the organic solvent. d. Shake the funnel vigorously for 2-5 minutes to allow for the formation of the Fe(III)-isonitrosoacetone chelate and its transfer to the organic phase. e. Allow the two phases to separate completely. f. Drain the organic phase into a separate container. The aqueous phase can be retained for further analysis if needed.
3. Analysis of the Extracted Iron(III):
- The concentration of Iron(III) in the organic phase can be determined by various methods:
- Direct Spectrophotometry: If the Fe(III)-isonitrosoacetone complex is colored, its absorbance can be measured directly at the wavelength of maximum absorbance.
- Atomic Absorption Spectroscopy (AAS): The organic phase can be directly aspirated into the flame or graphite furnace of an AAS instrument for the determination of iron.[5]
- Back-Extraction: The Iron(III) can be stripped from the organic phase back into an aqueous solution (e.g., a strong acid) and then analyzed by conventional aqueous-phase techniques like spectrophotometry or ICP-OES.
4. Determination of Extraction Efficiency:
- The extraction efficiency (%E) can be calculated by analyzing the concentration of Iron(III) in the aqueous phase before and after extraction, or by determining the concentration in the organic phase and relating it to the initial concentration.
Experimental Workflow Diagram
Caption: General workflow for the solvent extraction of Iron(III).
References
- 1. researchgate.net [researchgate.net]
- 2. people.bu.edu [people.bu.edu]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 5. Removal of iron interferences by solvent extraction for geochemical analysis by atomic-absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"isonitrosoacetone as a reagent for gravimetric analysis of palladium"
Topic: Isonitrosoacetone as a Reagent for Gravimetric Analysis of Palladium
Audience: Researchers, scientists, and drug development professionals.
Note on the Requested Reagent:
Extensive searches of readily available scientific literature and established analytical chemistry protocols did not yield a standardized or commonly accepted method for the gravimetric determination of palladium using this compound. The prevalent and internationally recognized standard for this analytical purpose is the use of dimethylglyoxime as the precipitating agent. This method is detailed in standards such as ISO 11490.[1]
Therefore, these application notes will provide a detailed protocol for the well-established and validated gravimetric analysis of palladium using dimethylglyoxime as the precipitating reagent. This method offers high selectivity and accuracy for the determination of palladium content in various samples.
Alternative and Standard Method: Gravimetric Determination of Palladium with Dimethylglyoxime
Principle
This method is based on the precipitation of palladium from a weakly acidic solution by the addition of an alcoholic solution of dimethylglyoxime. Palladium(II) ions react with dimethylglyoxime to form a bulky, yellow, and insoluble palladium-dimethylglyoxime complex (Pd(C₄H₇N₂O₂)₂). The precipitate is then collected, washed, dried, and weighed. The palladium content is calculated from the weight of the precipitate using a gravimetric factor.
The reaction is highly selective for palladium in a weakly acidic medium. Gold, if present, should be removed prior to precipitation, and platinum does not interfere if the precipitation is carried out from a hot solution.
Reagents and Materials
| Reagent/Material | Specifications |
| Sample | Containing a known mass of material to be analyzed for palladium content. |
| Aqua Regia | 3:1 mixture of concentrated Hydrochloric Acid (HCl) and concentrated Nitric Acid (HNO₃). |
| Hydrochloric Acid (HCl) | Concentrated (approx. 37%) and dilute solutions (e.g., 1 M). |
| Nitric Acid (HNO₃) | Concentrated (approx. 70%). |
| Dimethylglyoxime Solution | 1% (w/v) solution in 95% ethanol. |
| Distilled or Deionized Water | For dilutions and washing. |
| Filter Paper | Ashless, quantitative filter paper (e.g., Whatman No. 42). |
| Glassware | Beakers, graduated cylinders, watch glasses, filtering funnels. |
| Heating Plate | With temperature control. |
| Drying Oven | Capable of maintaining 110-120°C. |
| Muffle Furnace | Capable of reaching at least 800°C. |
| Analytical Balance | Accurate to 0.1 mg. |
Experimental Protocol
3.1. Sample Preparation and Dissolution
-
Weighing: Accurately weigh a representative sample of the palladium-containing material (e.g., 0.1 to 0.5 g) into a 250 mL beaker.
-
Dissolution: Add 10-20 mL of freshly prepared aqua regia to the beaker. Cover with a watch glass and heat gently on a hot plate in a fume hood until the sample is completely dissolved.
-
Removal of Nitric Acid: Remove the watch glass and continue heating to evaporate the solution to a syrupy consistency. Add 5-10 mL of concentrated HCl and evaporate again. Repeat this step 2-3 times to ensure complete removal of nitric acid.
-
Dilution: Cool the residue and dissolve it in 50-100 mL of distilled water containing 1-2 mL of concentrated HCl. The final solution should be clear.
3.2. Precipitation of Palladium-Dimethylglyoxime Complex
-
Heating: Heat the sample solution to 60-80°C on a hot plate. Do not boil.
-
Precipitation: Slowly add the 1% dimethylglyoxime solution to the hot sample solution with constant stirring. A sufficient excess of the reagent should be added to ensure complete precipitation. A voluminous yellow precipitate of palladium-dimethylglyoxime will form immediately.
-
Digestion: Cover the beaker with a watch glass and place it on a steam bath or a hot plate at a low temperature setting for about one hour to allow the precipitate to digest. This process improves the filterability of the precipitate.
-
Cooling: Allow the beaker to cool to room temperature.
3.3. Filtration and Washing
-
Filtration: Filter the cold solution through a pre-weighed Gooch crucible with a sintered glass bottom or an ashless filter paper.
-
Washing: Wash the precipitate several times with cold distilled water until the washings are free of chloride ions (test with silver nitrate solution). Then, wash with a small amount of ethanol to remove any excess dimethylglyoxime.
3.4. Drying and Weighing
-
Drying: Place the crucible or the filter paper containing the precipitate in a drying oven at 110-120°C for at least two hours, or until a constant weight is achieved.
-
Weighing: Cool the crucible in a desiccator and weigh it accurately on an analytical balance. Repeat the drying and weighing cycles until a constant weight is obtained.
Calculation
The percentage of palladium in the sample is calculated using the following formula:
% Palladium = (Weight of Precipitate (g) × Gravimetric Factor × 100) / Weight of Sample (g)
The Gravimetric Factor is the ratio of the atomic mass of palladium to the molecular mass of the palladium-dimethylglyoxime complex (Pd(C₄H₇N₂O₂)₂).
-
Atomic mass of Palladium (Pd) = 106.42 g/mol
-
Molecular mass of Palladium-Dimethylglyoxime (Pd(C₄H₇N₂O₂)₂) = 334.69 g/mol
-
Gravimetric Factor = 106.42 / 334.69 = 0.3180
Data Presentation
Table 1: Sample Data for Gravimetric Analysis of Palladium
| Parameter | Value |
| Weight of Sample | 0.2500 g |
| Weight of Crucible + Precipitate | 25.8765 g |
| Weight of Empty Crucible | 25.1234 g |
| Weight of Precipitate | 0.7531 g |
Table 2: Calculation of Palladium Content
| Parameter | Calculation | Result |
| Weight of Palladium in Precipitate | 0.7531 g × 0.3180 | 0.2395 g |
| Percentage of Palladium in Sample | (0.2395 g / 0.2500 g) × 100 | 95.80% |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the gravimetric analysis of palladium.
Interferences
-
Gold: Gold will be reduced and precipitate as a metal during the dissolution and boiling steps. If present in significant amounts, it should be removed before palladium precipitation.
-
Platinum: Platinum generally does not interfere if the precipitation is carried out from a hot, dilute, and weakly acidic solution. In strongly acidic solutions, platinum may co-precipitate.
-
Other Platinum Group Metals (Rhodium, Ruthenium, Iridium): These metals do not typically interfere under the specified conditions.
-
Base Metals (e.g., Copper, Nickel): These metals do not interfere in weakly acidic solutions.
By following this detailed protocol, researchers, scientists, and drug development professionals can accurately determine the palladium content in their samples using a reliable and well-established gravimetric method.
References
Application Notes and Protocols: The Role of Isonitrosoacetone in the Synthesis of Aminoacetone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While the direct role of isonitrosoacetone in modifying the selectivity of acetone hydrogenation to products like isopropanol is not documented in scientific literature, this compound serves as a critical intermediate in an alternative synthetic pathway starting from acetone to produce aminoacetone. This process involves the nitrosation of acetone to form this compound, followed by the reduction of the isonitroso group to an amino group. This application note details the chemical pathway and provides a generalized protocol for this synthesis.
I. Chemical Pathway: Synthesis of Aminoacetone from Acetone via this compound
The synthesis of aminoacetone from acetone can be conceptualized as a two-step process. The first step involves the conversion of acetone to this compound (also known as 1-oximino-2-propanone). This is typically achieved through a reaction with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and an acid). The second step is the reduction of the isonitroso group of this compound to an amino group, yielding aminoacetone. This reduction can be accomplished using various reducing agents.
Logical Relationship Diagram:
Caption: Synthesis pathway of Aminoacetone from Acetone.
II. Experimental Protocols
The following are generalized experimental protocols for the synthesis of aminoacetone from acetone. These protocols are based on established chemical transformations and should be adapted and optimized for specific laboratory conditions and scales.
A. Synthesis of this compound from Acetone
This procedure describes the formation of this compound by the reaction of acetone with nitrous acid.
Materials:
-
Acetone
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Dropping funnel
Procedure:
-
Prepare a solution of sodium nitrite in water in a reaction flask.
-
Chill the flask in an ice bath to 0-5 °C with continuous stirring.
-
Add acetone to the chilled sodium nitrite solution.
-
Slowly add hydrochloric acid to the reaction mixture via a dropping funnel, maintaining the temperature below 10 °C. The nitrous acid is generated in situ and reacts with acetone.
-
After the addition of acid is complete, continue stirring the mixture in the ice bath for a specified time to ensure the reaction goes to completion.
-
The this compound product may precipitate or can be extracted from the reaction mixture using a suitable organic solvent.
-
Isolate and purify the this compound, for example, by recrystallization.
B. Reduction of this compound to Aminoacetone Hydrochloride
This protocol outlines the catalytic hydrogenation of this compound to aminoacetone, which is often isolated as its more stable hydrochloride salt.[1]
Materials:
-
This compound
-
Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂))[2]
-
Solvent (e.g., Ethanol, Methanol, Water)
-
Hydrochloric acid (HCl)
-
Hydrogen source (e.g., Hydrogen gas cylinder)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent.
-
Add a catalytic amount of the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).
-
If isolating the hydrochloride salt, add a stoichiometric amount of hydrochloric acid to the mixture.
-
Seal the hydrogenation apparatus and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at a controlled temperature until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains aminoacetone hydrochloride. The product can be isolated by removing the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization.
Experimental Workflow Diagram:
Caption: Experimental workflow for Aminoacetone synthesis.
III. Data Presentation
As the role of this compound is not to modify acetone hydrogenation selectivity, quantitative data on this aspect is unavailable. Instead, the following table summarizes the expected inputs and outputs of the described synthetic pathway.
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yields |
| Nitrosation | Acetone | Sodium Nitrite, Hydrochloric Acid | This compound | Variable, dependent on reaction conditions |
| Reduction | This compound | H₂, Catalyst (e.g., Pd/C) | Aminoacetone | Generally high with catalytic hydrogenation |
Note: Yields are highly dependent on the specific reaction conditions, catalyst, and purification methods employed.
IV. Conclusion
This compound is a key intermediate in a synthetic route to produce aminoacetone from acetone. This pathway involves the nitrosation of acetone followed by the reduction of the resulting this compound. While this process does not involve the direct hydrogenation of acetone's carbonyl group, it represents a valuable method for the synthesis of the versatile building block, aminoacetone. The provided protocols offer a foundational methodology for researchers interested in this synthetic transformation.
References
Application Notes and Protocols: Isonitrosoacetone as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of isonitrosoacetone, a versatile precursor, and its application in the synthesis of pharmaceutical intermediates. The focus is on providing practical, reproducible methodologies and relevant data to support research and development in medicinal chemistry.
Application Note 1: Synthesis of this compound
This compound, also known as 2-oxopropanal oxime, is a key building block in organic synthesis, particularly for heterocyclic compounds that form the core of many pharmaceutical agents.[1] Its synthesis can be achieved through the nitrosation of acetone. The following data summarizes various approaches, and a detailed protocol is provided for a high-yield method.
Data Presentation: Synthesis of this compound
| Example | Acetone (g) | Nitrosating Agent (g) | Base | Solvent | Purity (%) | Yield (%) | Reference |
| 1 | 620 | 72 (NOCl) | 72 g CaCO₃ | Acetone | 83.0 | 80.7 (based on NOCl) | [1] |
| 2 | 620 | 52.9 (NOCl) | 52.9 g CaCO₃ | Acetone | 94.9 | 95.1 (based on NOCl) | [1] |
| 3 | 150 | 12.5 (NOCl) | 40.3 g (32% KOH in Ethanol) | Ethanol | 90.2 | 90.2 | [1] |
| 4 | 282 (over 8h) | 26.8 (NOCl) | 27 g CaCO₃ | Acetone | 92.3 | 91.1 (based on NOCl) | [1] |
Experimental Protocol: Synthesis of this compound (Example 2 from US Patent 3,201,468)
This protocol describes a high-yield synthesis of this compound via the nitrosation of acetone using nitrosyl chloride with calcium carbonate as a neutralizing agent.[1]
Materials:
-
Acetone (620 g)
-
Nitrosyl chloride (NOCl) (52.9 g)
-
Calcium carbonate (CaCO₃), fine powder (52.9 g)
-
Carbon tetrachloride (CCl₄) or Ethyl ether/petroleum ether for crystallization
Equipment:
-
Reaction vessel with stirring capability
-
Apparatus for controlled addition of liquid NOCl
-
Filtration apparatus (e.g., suction filter)
-
Rotary evaporator
Procedure:
-
A suspension of 52.9 g of finely powdered calcium carbonate in 620 g of acetone is prepared in a suitable reaction vessel equipped with a stirrer.
-
The suspension is stirred, and 52.9 g of liquid nitrosyl chloride is added to the reaction mixture. The temperature should be maintained between 17-20°C.
-
After the addition of nitrosyl chloride is complete, the reaction mixture is filtered by suction to remove insoluble salts.
-
The filter cake is washed twice with 70 g of ethyl ether.
-
The combined acetone and ether solutions are then evaporated to dryness under reduced pressure at room temperature.
-
The resulting white crystalline residue is crude this compound (70.5 g, 94.9% purity). The yield of the pure product based on the added nitrosyl chloride is approximately 95.1%.
-
For further purification, the crude product, which may contain α-chloro this compound, can be crystallized from carbon tetrachloride or a mixture of ethyl ether and petroleum ether to yield the pure product with a melting point of 67-68°C.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Application Note 2: Synthesis of 3-Amino-pyrazine-2-carboxamide Intermediate
This compound is a precursor to α-keto-oximes, which can be further elaborated into various heterocyclic systems. One important class of heterocycles in medicinal chemistry is the pyrazines. The following protocol describes the synthesis of a substituted 3-aminopyrazine-2-carboxamide, a key intermediate in the synthesis of various therapeutic agents, including inhibitors of mycobacterial methionine aminopeptidase 1.[2] While this specific example may not directly start from this compound, it represents a key transformation where an this compound-derived intermediate could be utilized.
Data Presentation: Synthesis of a Substituted 3-Amino-N-(thiazol-2-yl)pyrazine-2-carboxamide
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Yield (%) |
| 3-Aminopyrazine-2-carboxylic acid | 2-Aminothiazole | HBTU, HOBt, DIPEA | DMF | 65-85 |
Note: HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HOBt = Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide.
Experimental Protocol: Synthesis of 3-Amino-N-(thiazol-2-yl)pyrazine-2-carboxamide
This protocol details the amide coupling reaction to form the target pyrazine intermediate.
Materials:
-
3-Aminopyrazine-2-carboxylic acid
-
2-Aminothiazole
-
HBTU
-
HOBt
-
DIPEA
-
DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a solution of 3-aminopyrazine-2-carboxylic acid in DMF, add HBTU, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-aminothiazole to the reaction mixture and continue stirring at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide.
Logical Relationship for the Synthesis of the Pyrazine Intermediate
Caption: Synthesis of a pyrazine-based pharmaceutical intermediate.
Signaling Pathway: Inhibition of Methionine Aminopeptidase 1 (MetAP1)
The synthesized pyrazine intermediates can be used to develop inhibitors of enzymes like methionine aminopeptidase 1 (MetAP1), a target for new antibacterial agents, particularly against Mycobacterium tuberculosis.[2] MetAP1 is a crucial enzyme for bacterial survival as it cleaves the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation.
Diagram of MetAP1 Inhibition
Caption: Inhibition of MetAP1 by a pyrazine-based inhibitor.
By inhibiting MetAP1, the pyrazine-based compounds prevent the maturation of essential bacterial proteins, leading to a disruption of cellular functions and ultimately inhibiting bacterial growth. This makes MetAP1 an attractive target for the development of novel antibiotics.
References
- 1. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isonitrosoacetone Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving isonitrosoacetone, a versatile building block in organic synthesis. The protocols outlined below cover the synthesis of this compound and its subsequent application in the formation of heterocyclic compounds, specifically pyrazines. Analytical methods for reaction monitoring are also detailed.
Synthesis of this compound
This compound is commonly synthesized via the nitrosation of acetone. One of the most direct routes involves the use of nitrosyl chloride (NOCl) in the presence of a neutralizing agent to capture the concurrently formed hydrochloric acid.[1]
Experimental Protocol: Synthesis of this compound using Nitrosyl Chloride
This protocol is adapted from a patented industrial process.[1]
Materials:
-
Acetone
-
Nitrosyl chloride (NOCl)
-
Calcium carbonate (CaCO₃), finely powdered
-
Ethyl ether
Equipment:
-
Reaction vessel equipped with a stirrer, gas inlet, and cooling bath
-
Filtration apparatus (e.g., suction filtration)
-
Rotary evaporator
Procedure:
-
Prepare a suspension of 72 g of finely powdered calcium carbonate in 620 mL of acetone in the reaction vessel.
-
Cool the suspension to a temperature between 17-20°C while stirring.
-
Slowly add 72 g of liquid nitrosyl chloride to the suspension over a period of 4 hours, maintaining the temperature at 17-20°C.
-
After the addition is complete, filter the residual insoluble solids by suction and wash the filter cake twice with 70 g of ethyl ether.
-
Combine the filtrate and the ether washes.
-
Evaporate the solvent under reduced pressure at room temperature to obtain crude this compound.
-
The crude product can be further purified by crystallization from a suitable solvent system like carbon tetrachloride or an ethyl ether/petroleum ether mixture to yield pure this compound.[1]
Quantitative Data for this compound Synthesis
| Parameter | Example 1 | Example 2 |
| Reactants | ||
| Acetone | 620 mL | 620 g |
| Nitrosyl Chloride (NOCl) | 72 g | 52.9 g |
| Calcium Carbonate (CaCO₃) | 72 g | 52.9 g |
| Reaction Conditions | ||
| Temperature | 17-20°C | Not specified, similar to Ex. 1 |
| Reaction Time | 4 hours | Not specified, similar to Ex. 1 |
| Results | ||
| Crude Product Weight | 93 g | 70.5 g |
| Purity of Crude Product | ~83% | 94.9% |
| Yield (based on NOCl) | ~80.7% | ~95.1% |
| Yield (based on Acetone) | ~88.2% | ~96.0% |
Data adapted from US Patent 3,201,468 A.[1]
Application in Heterocyclic Synthesis: Pyrazines
This compound is a valuable precursor for the synthesis of pyrazines, a class of nitrogen-containing heterocyclic compounds with applications in flavors, fragrances, and pharmaceuticals. The general approach, known as the Gutknecht pyrazine synthesis, involves the reduction of the α-oximino ketone (this compound) to the corresponding α-amino ketone, which then undergoes self-condensation and subsequent oxidation to form the pyrazine.
Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine from this compound
This protocol is a representative procedure based on the principles of the Gutknecht pyrazine synthesis.
Materials:
-
This compound
-
Zinc powder
-
Acetic acid
-
Sodium hydroxide solution
-
Diethyl ether
-
An oxidizing agent (e.g., air, copper(II) sulfate)
Equipment:
-
Round-bottom flask with a reflux condenser and stirring mechanism
-
Separatory funnel
-
Distillation apparatus
Procedure:
Step 1: Reduction of this compound to 1-Amino-2-propanone
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as aqueous acetic acid.
-
Gradually add zinc powder to the solution with stirring. The reaction is exothermic, so maintain the temperature with a cooling bath if necessary.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Filter off the excess zinc powder and inorganic salts.
-
Neutralize the filtrate with a sodium hydroxide solution to precipitate the α-amino ketone.
-
Extract the 1-amino-2-propanone with diethyl ether.
-
Dry the ethereal extract over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 1-amino-2-propanone is used directly in the next step.
Step 2: Dimerization and Oxidation to 2,5-Dimethylpyrazine
-
The crude 1-amino-2-propanone is allowed to stand, during which it will spontaneously dimerize to form a dihydropyrazine.
-
The dihydropyrazine intermediate is then oxidized to 2,5-dimethylpyrazine. This can be achieved by bubbling air through the solution or by adding a mild oxidizing agent like copper(II) sulfate.
-
The resulting pyrazine can be purified by distillation or column chromatography.
Analytical Methods
Reaction Monitoring by UV-Vis Spectroscopy
The progress of this compound reactions can be monitored using UV-Visible spectroscopy by observing the change in absorbance of the reactants or products over time.[2][3]
Protocol:
-
Determine the wavelength of maximum absorbance (λmax) for this compound and the desired product in the reaction solvent.
-
Set up the reaction in a quartz cuvette inside a temperature-controlled spectrophotometer.
-
Record the absorbance at the determined λmax at regular time intervals.
-
Plot absorbance versus time to obtain the reaction profile. This data can be used to determine reaction kinetics.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile products in a reaction mixture, such as pyrazines.[4]
Protocol:
-
Prepare a sample of the final reaction mixture by diluting it in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
Inject a small volume of the sample into the GC-MS instrument.
-
The components of the mixture will be separated on the GC column based on their boiling points and polarity.
-
The separated components will then be ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each component.
-
Identify the products by comparing their mass spectra and retention times to those of known standards or by searching a mass spectral library.
Visualizations
Workflow for this compound Synthesis and Reaction
Caption: Experimental workflow for the synthesis of this compound and its subsequent conversion to a pyrazine.
Signaling Pathway: General Nitrosation of a Ketone
Caption: General mechanism for the acid-catalyzed nitrosation of a ketone to form an α-isonitroso ketone.
References
Characterization Techniques for Isonitrosoacetone Reaction Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the characterization of reaction products derived from isonitrosoacetone. The focus is on the formation and analysis of 2,3-butanedione dioxime (dimethylglyoxime), a common derivative, showcasing a range of analytical techniques essential for structural elucidation and purity assessment.
Synthesis of 2,3-Butanedione Dioxime from this compound
This compound, possessing both a ketone and an oxime functional group, is a versatile precursor in organic synthesis. A characteristic reaction is its conversion to a vic-dioxime through reaction with hydroxylamine. This protocol outlines the synthesis of 2,3-butanedione dioxime.
Reaction Scheme:
Caption: Synthesis of 2,3-Butanedione Dioxime.
Experimental Protocol:
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Addition of Reagent: Add an equimolar amount of hydroxylamine hydrochloride to the solution.
-
Base Addition: Add a base, such as pyridine or sodium acetate, to neutralize the hydrochloride and facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux for a specified period, typically 1-2 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture and pour it into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2,3-butanedione dioxime.
Chromatographic Characterization
Chromatography is essential for assessing the purity of the reaction product and for separating it from any unreacted starting materials or byproducts.
A. Thin Layer Chromatography (TLC)
Protocol:
-
Plate Preparation: Spot a small amount of the dissolved reaction mixture and the purified product onto a silica gel TLC plate.
-
Elution: Develop the plate in a chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualization: Visualize the separated spots under UV light or by staining with an appropriate reagent (e.g., iodine vapor).
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot to assess purity.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent.
-
Injection: Inject the sample into the GC-MS instrument.
-
Separation: The components are separated based on their boiling points and interactions with the GC column.
-
Detection: The separated components are then introduced into the mass spectrometer for ionization and detection.
Spectroscopic Characterization
Spectroscopic techniques are employed to elucidate the molecular structure of the reaction product.
Workflow for Spectroscopic Analysis:
Caption: Workflow for Spectroscopic Characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the structure.
Quantitative Data for 2,3-Butanedione Dioxime:
| Technique | Parameter | Value (ppm) | Assignment |
| ¹H NMR | Chemical Shift | ~2.0 | CH₃ protons |
| Chemical Shift | ~11.5 | N-OH protons | |
| ¹³C NMR | Chemical Shift | ~10 | CH₃ carbons |
| Chemical Shift | ~150 | C=N carbons |
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the purified product or run the analysis as a mull.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Quantitative Data for 2,3-Butanedione Dioxime:
| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** |
| O-H | Stretching | 3100-3300 (broad) |
| C-H | Stretching | 2900-3000 |
| C=N | Stretching | 1650-1680 |
| N-O | Stretching | 930-960 |
C. Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or after GC separation.
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Quantitative Data for 2,3-Butanedione Dioxime (EI-MS):
| m/z | Relative Intensity (%) | Fragment |
| 116 | 51 | [M]⁺ (Molecular Ion) |
| 99 | 35 | [M - OH]⁺ |
| 58 | 50 | [CH₃CNO]⁺ |
| 42 | 100 | [CH₃CN]⁺ |
Thermal Analysis
Thermal analysis techniques can be used to study the thermal stability of the reaction products.
Differential Scanning Calorimetry (DSC)
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the purified product into a DSC pan.
-
Heating Program: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting thermogram for thermal events such as melting and decomposition. 2,3-Butanedione dioxime typically shows a sharp endothermic peak corresponding to its melting point around 240-241 °C, followed by decomposition at higher temperatures.[1]
References
Troubleshooting & Optimization
"optimizing yield and purity of isonitrosoacetone synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of isonitrosoacetone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Suboptimal Temperature: Reaction temperature is too high or too low. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 4. Ineffective Nitrosating Agent: The nitrosating agent may have degraded. | 1. Extend Reaction Time: Monitor the reaction progress using TLC or GC and consider extending the reaction time. 2. Optimize Temperature: For nitrosation with nitrosyl chloride (NOCl), maintain the temperature between 0–5°C to minimize side reactions.[1] For reactions with neutralizing agents like CaCO3, a range of 15-30°C can be effective. 3. Adjust Molar Ratios: A slight excess of the nitrosating agent, such as a 1.2:1 molar ratio of NOCl to acetone, can maximize conversion.[1] 4. Use Fresh Reagents: Ensure the nitrosating agent is fresh and has been stored properly. |
| Formation of Significant Side Products (e.g., α-chloro this compound, phorone) | 1. Acidic Conditions: The buildup of HCl as a byproduct can catalyze side reactions. 2. High Reaction Temperature: Elevated temperatures can promote the formation of byproducts.[1] | 1. Use a Neutralizing Agent: Add an inorganic base like calcium carbonate (CaCO3) or an ethanolic solution of potassium hydroxide (KOH) to the reaction mixture to neutralize the HCl as it forms. 2. Strict Temperature Control: Maintain the reaction temperature in the recommended range (e.g., 0-5°C for acidic nitrosation, or 17-20°C when using CaCO3).[1] |
| Product is a Dark Oil or Discolored Solid | 1. Presence of Impurities: The product is contaminated with side products or residual starting materials. 2. Decomposition: The product may be degrading due to exposure to heat or light. | 1. Purify the Product: Utilize fractional distillation under reduced pressure followed by recrystallization from a suitable solvent like cold ethanol or a mixture of ethyl ether and petroleum ether to improve purity and color.[1][2] 2. Proper Storage and Handling: Store the purified this compound in a closed, refrigerated vessel, protected from light.[3][4] |
| Difficulty in Isolating the Product | 1. Incomplete Extraction: The product is not being efficiently extracted from the reaction mixture. 2. Emulsion Formation: An emulsion may have formed during the workup, making phase separation difficult. | 1. Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery. 2. Break Emulsion: If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most direct and high-yielding method is the acidic nitrosation of acetone using nitrosyl chloride (NOCl), which can achieve yields exceeding 90%.[1] Another common method involves the use of sodium nitrite (NaNO2) in the presence of an acid.
Q2: How can I improve the purity of my crude this compound?
A2: Post-synthesis purification is crucial for obtaining high-purity this compound. A two-step process is highly effective:
-
Fractional Distillation: Perform distillation under reduced pressure (e.g., 15 mmHg) at a temperature of 40–50°C to separate the this compound from unreacted acetone and other volatile byproducts.[1]
-
Recrystallization: Further enhance purity to over 99% by recrystallizing the distilled product from cold ethanol.[1]
Q3: What are the key safety precautions I should take when synthesizing this compound?
A3: It is essential to handle the reagents and product with care:
-
Work in a well-ventilated chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles.[3]
-
Avoid exposure to heat, flames, and sparks, as this compound and its precursors can be flammable.[3]
-
Store the final product in a closed vessel under refrigeration.[3]
Q4: What is the role of a neutralizing agent in the synthesis?
A4: When using nitrosyl chloride (NOCl) as the nitrosating agent, hydrochloric acid (HCl) is formed as a byproduct. This acid can catalyze undesirable side reactions. A neutralizing agent, such as calcium carbonate (CaCO3), is added to react with and neutralize the HCl as it is formed, which helps to improve the yield and purity of the final product.[2]
Q5: How does the choice of solvent affect the synthesis?
A5: The solvent can influence the reaction rate and pathway. Polar aprotic solvents like dimethylformamide (DMF) can favor the enolization of acetone, which enhances the rate of nitrosation.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Nitrosyl Chloride and Calcium Carbonate
This protocol is adapted from a patented method for the preparation of α-isonitrosoketones.[2]
Materials:
-
Acetone
-
Calcium Carbonate (CaCO3), finely powdered
-
Liquid Nitrosyl Chloride (NOCl)
-
Ethyl Ether
Procedure:
-
In a reaction vessel equipped with a stirrer, suspend 72 g of finely powdered CaCO3 in 620 mL of acetone.
-
While stirring, add 72 g of liquid NOCl to the suspension over a period of 4 hours. Maintain the reaction temperature between 17°C and 20°C.
-
After the addition is complete, filter the residual insoluble solids by suction.
-
Wash the filtered solids twice with 70 g of ethyl ether.
-
Combine the acetone and ether solutions and evaporate to dryness under reduced pressure at room temperature.
-
The resulting crude this compound can be further purified by recrystallization.
Protocol 2: Purification of this compound
Materials:
-
Crude this compound
-
Ethanol, cold
Procedure:
-
Fractional Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Reduce the pressure to approximately 15 mmHg.
-
Gently heat the flask to 40–50°C.
-
Collect the fraction that distills over in this temperature range.
-
-
Recrystallization:
-
Dissolve the distilled this compound in a minimal amount of warm ethanol.
-
Slowly cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Data Presentation
Table 1: Summary of this compound Synthesis Conditions and Outcomes
| Nitrosating Agent | Neutralizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) | Reference |
| Nitrosyl Chloride (NOCl) | Calcium Carbonate (CaCO3) | Acetone | 17-20 | 4 | ~83 (crude) | 80.7 | |
| Nitrosyl Chloride (NOCl) | Calcium Carbonate (CaCO3) | Acetone | Not Specified | Not Specified | 94.9 (crude) | 95.1 | |
| Nitrosyl Chloride (NOCl) | 32% Ethanolic KOH | Acetone | 18 | 1 | 90.2 (crude) | 90.2 | [2] |
| Nitrosyl Chloride (NOCl) | None (Acidic) | Not Specified | 0-5 | 8 | >90 | >90 | [1] |
Visualizations
References
- 1. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]
"common side reactions in the synthesis of isonitrosoacetone"
Welcome to the Technical Support Center for the synthesis of isonitrosoacetone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that can arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including suboptimal reaction conditions and the prevalence of side reactions. Here is a systematic guide to troubleshooting low yields:
-
Suboptimal Reaction Temperature: Temperature is a critical factor.[1][2] Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of the product.[3]
-
Troubleshooting: Carefully monitor and control the reaction temperature within the range specified in your protocol. For the nitrosation of acetone, temperatures are often kept low, for instance between 15°C and 20°C.[4]
-
-
Incorrect pH: The pH of the reaction medium is crucial for the nitrosation of ketones.[5][6]
-
Troubleshooting: Ensure the pH is within the optimal range for the specific synthetic route you are using. For syntheses involving sodium nitrite and an acid, the slow and controlled addition of acid is necessary to generate nitrous acid in situ without causing excessive decomposition.
-
-
Inefficient Stirring: In heterogeneous reaction mixtures, inefficient stirring can lead to poor mixing of reactants and localized overheating, resulting in lower yields.
-
Troubleshooting: Use a suitable stir bar or overhead stirrer to ensure the reaction mixture is homogeneous throughout the synthesis.
-
-
Impure Reactants: The purity of starting materials, such as acetone or ethyl acetoacetate, is important. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.[7]
-
Troubleshooting: Use high-purity, dry solvents and reactants. If necessary, purify your starting materials before use.
-
-
Loss of Product During Workup: Significant amounts of product can be lost during extraction, washing, and purification steps.
-
Troubleshooting: Ensure proper phase separation during extractions and minimize the number of transfer steps. When washing, use minimal amounts of cold solvent to avoid dissolving the product.
-
Issue 2: Presence of Significant Impurities in the Product
Question: My final product is impure. What are the common side reactions and how can I minimize the formation of byproducts?
Answer: The presence of impurities is a common issue and is often due to competing side reactions. The nature of these side products depends on the synthetic route employed.
-
Aldol Condensation of Acetone (Formation of Phorone): When acetone is used as the starting material, especially under basic or acidic conditions, it can undergo self-condensation to form mesityl oxide and subsequently phorone.[4]
-
Mechanism: An enolate of acetone acts as a nucleophile and attacks the carbonyl carbon of another acetone molecule. A series of condensation and dehydration steps then lead to the formation of phorone.
-
Prevention:
-
Control Temperature: Keep the reaction temperature low to disfavor the condensation reaction.
-
Control pH: Avoid strongly acidic or basic conditions that catalyze aldol condensation. In syntheses using nitrosyl chloride, the use of a neutralizing agent like calcium carbonate is recommended to react with the HCl formed.[4]
-
Order of Reagent Addition: In some cases, adding the nitrosating agent to a well-stirred solution of the ketone can help to favor the desired reaction over self-condensation.
-
-
-
Formation of α-Chlorothis compound: When using nitrosyl chloride (NOCl) as the nitrosating agent, the formation of α-chlorothis compound is a known side reaction.[4]
-
Mechanism: The hydrochloric acid (HCl) generated during the reaction can react with this compound in the presence of an oxidizing agent or excess NOCl to yield the chlorinated byproduct.
-
Prevention:
-
Use of a Neutralizing Agent: The addition of a solid base, such as calcium carbonate, can neutralize the HCl as it is formed, thus preventing the chlorination side reaction.[4]
-
-
-
Hydrolysis of Ethyl Acetoacetate: In syntheses starting from ethyl acetoacetate, hydrolysis of the ester group can occur, especially under acidic or basic conditions, leading to acetoacetic acid, which can then decarboxylate.
-
Prevention: Maintain careful control over the pH and temperature to minimize ester hydrolysis.
-
Issue 3: Unexpected Color Changes During the Reaction
Question: I observed an unusual color change during my synthesis. What could this indicate?
Answer: Color changes are expected during the synthesis of this compound. However, unexpected or intense color changes may signal the occurrence of side reactions.
-
Expected Color Changes: The reaction of a ketone with a nitrosating agent often proceeds through a colored intermediate. For example, a yellow to orange or reddish-brown color is commonly observed.
-
Unexpected Darkening: A significant darkening of the reaction mixture, for instance to a dark brown or black color, could indicate decomposition of the product or the formation of polymeric byproducts, often resulting from uncontrolled temperature or incorrect pH.[8]
-
Troubleshooting: If significant darkening occurs, it is advisable to stop the reaction and analyze a small sample to identify the cause. Re-evaluating the reaction parameters, such as temperature control and the rate of reagent addition, is recommended for subsequent attempts.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for purifying crude this compound?
A1: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include carbon tetrachloride (CCl4) or mixtures of ethyl ether and petroleum ether.[4] The choice of solvent will depend on the impurities present. It is crucial to ensure the crude product is dry before recrystallization to prevent hydrolysis.
Q2: How can I confirm the purity of my synthesized this compound?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point Determination: Pure this compound has a sharp melting point (around 67-69 °C). A broad melting range suggests the presence of impurities.
-
Spectroscopic Methods:
-
Titration: The purity of this compound can be determined by titration with an aqueous alkali solution.[4]
Q3: Is it possible to completely avoid the formation of side products?
A3: While it is challenging to completely eliminate side reactions, their formation can be significantly minimized by carefully controlling the reaction parameters.[4] Strict adherence to optimized protocols, including temperature control, pH management, and the use of pure reagents, will lead to a higher yield of the desired product with minimal impurities.
Data Presentation
Table 1: Summary of Yields and Purity in this compound Synthesis under Various Conditions.
| Starting Material | Nitrosating Agent | Neutralizing Agent | Temperature (°C) | Purity (%) | Yield (%) | Reference |
| Acetone | Nitrosyl Chloride | Calcium Carbonate | 17-20 | ~83 | ~81-88 | [4] |
| Acetone | Nitrosyl Chloride | Calcium Carbonate | 17-20 | 94.9 | ~95-96 | [4] |
| Acetone | Nitrosyl Chloride | Potassium Hydroxide (32% in Ethanol) | 18 | 90.2 | ~90 | [4] |
| Acetone | Nitrosyl Chloride | Calcium Carbonate | 15-18 | 92.3 | ~91-92 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Acetone using Nitrosyl Chloride and Calcium Carbonate
This protocol is adapted from a patented procedure designed to minimize side reactions.[4]
Materials:
-
Acetone (anhydrous)
-
Nitrosyl chloride (liquid)
-
Calcium carbonate (fine powder)
-
Ethyl ether
-
Carbon tetrachloride or Ethyl ether/petroleum ether mixture for recrystallization
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a suspension of finely powdered calcium carbonate in anhydrous acetone.
-
Cool the stirred suspension to a temperature between 17-20°C.
-
Slowly add liquid nitrosyl chloride from the dropping funnel over a period of 4 hours, ensuring the temperature is maintained within the specified range.
-
After the addition is complete, filter the reaction mixture by suction to remove the insoluble salts (calcium chloride and unreacted calcium carbonate).
-
Wash the filtered solids with two portions of ethyl ether.
-
Combine the filtrate and the ether washings.
-
Evaporate the solvent under reduced pressure at room temperature to obtain crude this compound.
-
Purify the crude product by recrystallization from carbon tetrachloride or a mixture of ethyl ether and petroleum ether to yield pure this compound.
Mandatory Visualization
Caption: Main synthesis pathway and common side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. biotage.com [biotage.com]
- 2. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 3. biotage.com [biotage.com]
- 4. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Isonitrosoacetone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude isonitrosoacetone by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the this compound when hot but not when cold, while impurities should remain soluble at all temperatures.[1][2] For this compound, water is a commonly used and effective solvent.[3] Solvent mixtures, such as ethyl ether/petroleum ether or ethanol/water, can also be employed.[1][4]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include α-chloro this compound and phorone.[4] The presence of these and other side-products from the synthesis reaction can affect the color and crystalline structure of the final product.
Q3: How much solvent should I use to dissolve the crude product?
A3: You should use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[2] Using too much solvent is a common reason for low or no crystal formation upon cooling.[5][6]
Q4: My final product is discolored. How can I fix this?
A4: Discoloration is typically due to soluble impurities. Adding a small amount of activated charcoal to the hot solution can help adsorb these impurities.[7] After adding charcoal, the solution should be hot filtered to remove the charcoal before allowing it to cool.
Q5: What is the expected melting point of pure this compound?
A5: Pure this compound should have a melting point in the range of 67-68°C.[4] A broad or depressed melting point range often indicates the presence of impurities.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. This is the most frequent cause.[6] 2. The solution is supersaturated. Crystal growth requires a nucleation point.[6] 3. The cooling process is too slow or not cold enough. | 1. Reheat the solution and boil off some of the solvent to increase the concentration.[5] 2. Try scratching the inside of the flask with a glass rod at the solution's surface.[5] Alternatively, add a "seed crystal" of pure this compound.[5] 3. Cool the flask in an ice bath to a lower temperature.[5] |
| The product "oils out" instead of forming crystals. | 1. The solution is cooling too quickly. This causes the compound to come out of solution above its melting point. 2. High concentration of impurities. Impurities can depress the melting point of the mixture. 3. The boiling point of the solvent is higher than the melting point of the compound. | 1. Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[5][6] 2. Consider a pre-purification step or using activated charcoal if not already done. 3. Select a solvent with a lower boiling point or use a solvent-pair system. |
| The yield of purified crystals is very low. | 1. Too much solvent was used , causing a significant amount of the product to remain in the mother liquor.[8] 2. Premature crystallization during hot filtration. 3. The solution was not cooled sufficiently. | 1. Concentrate the mother liquor by evaporation and cool it again to recover more crystals. 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a slight excess of hot solvent to prevent crystals from forming on the filter paper.[7] 3. Cool the solution in an ice bath for a longer period to maximize crystal formation. |
| Crystals form too quickly. | 1. The solution is too concentrated. 2. The solution cooled too rapidly. | 1. Rapid crystal formation can trap impurities.[5] Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly. 2. Insulate the flask to slow the cooling rate. A good crystallization should see crystals form over a period of 15-20 minutes.[5] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for the purification of crude this compound using a single solvent system (water).
Materials:
-
Crude this compound
-
Distilled water (or other selected solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Glass funnel and filter paper
-
Buchner funnel and vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: If not using water, test the solubility of the crude product in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.[2] Common choices include water, CCl₄, or ethyl ether/petroleum ether mixtures.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid has just completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and the funnel. Flute the filter paper to increase the filtration speed. Pour the hot solution through the filter paper into the clean, heated flask.[7]
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath to maximize the formation of crystals.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. The purity can then be assessed by taking a melting point. The expected melting point for pure this compound is 67-68°C.[4]
Logical Workflow
Caption: Troubleshooting workflow for this compound recrystallization.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
"troubleshooting low yield in isonitrosoacetone synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of isonitrosoacetone, specifically focusing on challenges that can lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are:
-
Acid-catalyzed nitrosation using an alkyl nitrite: This method involves the reaction of acetone with an alkyl nitrite, such as methyl nitrite, in the presence of an acid catalyst like hydrogen chloride.
-
Nitrosation with nitrosyl chloride (NOCl): This process involves the direct reaction of acetone with nitrosyl chloride, often in the presence of a neutralizing agent to react with the hydrochloric acid byproduct.[1]
Q2: What is the expected yield for this compound synthesis?
A2: With optimized conditions, the yield of this compound can be quite high. For instance, the nitrosation of acetone with nitrosyl chloride in the presence of a neutralizing agent can achieve yields of over 90%.[1] Specifically, a continuous process has been reported with a yield of approximately 91.1% based on the nitrosyl chloride used.[1]
Q3: My final product is a brownish or yellowish oil instead of white crystals. What could be the cause?
A3: The appearance of a colored, oily product often indicates the presence of impurities. Common impurities include α-chloro-isonitrosoacetone and phorone (a self-condensation product of acetone).[1] Inadequate purification or side reactions due to improper temperature control can lead to the formation of these byproducts.
Q4: How can I purify my crude this compound?
A4: The most effective method for purifying crude this compound is recrystallization. Solvents such as a mixture of ethyl ether and petroleum ether or carbon tetrachloride have been successfully used to obtain a pure, white crystalline product.[1]
Troubleshooting Guide for Low Yield
This guide is designed to help you identify and resolve common issues leading to a lower-than-expected yield of this compound.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Issue 1: Problems with Reagents
-
Question: My yield is significantly lower than expected, and the reaction seems sluggish. What could be wrong with my reagents?
-
Answer:
-
Acetone Purity: The acetone used should be of high purity and dry. The presence of water can interfere with the reaction. Additionally, acetone can undergo self-condensation to form impurities like diacetone alcohol and mesityl oxide, which can affect the reaction.[2]
-
Nitrosating Agent Quality: Nitrosyl chloride and alkyl nitrites can degrade over time. Ensure that you are using a fresh or properly stored batch of your nitrosating agent. For instance, nitrosyl chloride is sensitive to moisture.[1]
-
Issue 2: Suboptimal Reaction Conditions
-
Question: I am observing the formation of significant side products. How can I optimize my reaction conditions to favor the formation of this compound?
-
Answer:
-
Temperature Control: The temperature of the reaction is critical. For the nitrosation with nitrosyl chloride, a temperature range of 15°C to 30°C is preferred to ensure a high reaction rate while minimizing the formation of undesirable byproducts.[1]
-
Stoichiometry of Reactants: The molar ratio of the reactants plays a crucial role in both yield and purity. When using nitrosyl chloride, a higher ketone to NOCl molar ratio, preferably in the range of 9:1 to 13:1, leads to a higher product yield and purity.[1]
-
Presence of a Neutralizing Agent: The nitrosation of ketones with nitrosyl chloride produces hydrochloric acid as a byproduct. This acid can catalyze side reactions. The addition of a neutralizing agent, such as calcium carbonate, is essential to react with the formed HCl and prevent these side reactions.[1]
-
Issue 3: Inefficient Workup and Purification
-
Question: My initial reaction mixture seems to have a good amount of product, but I am losing a significant portion during workup and purification. What can I do to improve this?
-
Answer:
-
Product Isolation: After the reaction, the product is often isolated by evaporating the excess ketone under reduced pressure. Ensure this is done at a suitable temperature (e.g., 20°C to 30°C) to avoid decomposition of the product.[1]
-
Recrystallization Technique: During recrystallization, using the right solvent or solvent mixture is key. For this compound, a mixture of ethyl ether and petroleum ether or carbon tetrachloride has been shown to be effective.[1] Avoid using an excessive amount of solvent, as this can lead to a lower recovery of the purified product.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Expected Outcome | Reference |
| Ketone/NOCl Molar Ratio | 9:1 to 13:1 | Higher product yield and purity. | [1] |
| Reaction Temperature (with NOCl) | 15°C to 30°C | High reaction rate with minimal side products. | [1] |
| Example Yield 1 (NOCl, CaCO₃) | Acetone, NOCl, CaCO₃ at 17-20°C | 95.1% yield based on added NOCl. | [1] |
| Example Yield 2 (Continuous Process) | Acetone, NOCl, CaCO₃ at 15-18°C | 91.1% yield based on added NOCl. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Nitrosyl Chloride and Calcium Carbonate
This protocol is adapted from a patented procedure for the preparation of α-isonitrosoketones.[1]
Materials:
-
Acetone
-
Nitrosyl chloride (NOCl)
-
Fine powdered calcium carbonate (CaCO₃)
-
Ethyl ether or Carbon tetrachloride (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a suspension of 72 g of fine powdered CaCO₃ in 620 ml of acetone.[1]
-
While stirring, add 72 g of liquid NOCl to the suspension over 4 hours. Maintain the reaction temperature between 17°C and 20°C using a water bath.[1]
-
After the addition of NOCl is complete, filter the reaction mixture by suction to remove the insoluble salts.
-
Wash the filtered solids twice with 70 g of ethyl ether.[1]
-
Combine the filtrate and the ether washings.
-
Evaporate the solvent under reduced pressure at room temperature to obtain crude this compound.[1]
-
Purify the crude product by recrystallization from a suitable solvent like a mixture of ethyl ether and petroleum ether or carbon tetrachloride to obtain pure, white crystals of this compound.[1]
Protocol 2: Synthesis of α-Isonitrosoketones using an Alkyl Nitrite and Hydrogen Chloride
This is a general procedure for the synthesis of α-isonitrosoketones and can be adapted for this compound.
Materials:
-
Ketone (e.g., Acetone)
-
Alkyl nitrite (e.g., Methyl nitrite, generated in situ)
-
Sodium nitrite
-
Methanol
-
Sulfuric acid
-
Ethyl ether
-
Hydrogen chloride (gas)
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
General Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Procedure:
-
Set up a three-necked flask with a mechanical stirrer, a gas delivery tube for hydrogen chloride, and a connection to a methyl nitrite generator.
-
Prepare a solution of the ketone (e.g., acetone) in ethyl ether in the reaction flask.
-
Begin bubbling dry hydrogen chloride gas through the solution.
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Generate methyl nitrite in a separate flask by slowly adding dilute sulfuric acid to a mixture of sodium nitrite, methanol, and water.[3]
-
Pass the generated methyl nitrite gas into the ethereal solution of the ketone.
-
Continue the addition of methyl nitrite and hydrogen chloride until the reaction is complete, which is often indicated by a color change.
-
Allow the reaction mixture to stand, then extract the product with a 10% sodium hydroxide solution.[3]
-
Combine the alkaline extracts and slowly pour them into a mixture of concentrated hydrochloric acid and ice with stirring.[3]
-
Filter the precipitated this compound crystals and dry them.
-
The crude product can be further purified by recrystallization.
References
"effect of temperature and pH on isonitrosoacetone stability"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of isonitrosoacetone under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling, storage, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1] It is also advised to store it in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][3]
Q2: My this compound solution has turned yellow/brown. Is it still usable?
Discoloration often indicates degradation. The stability of this compound can be affected by factors such as temperature, pH, and exposure to light and air. It is recommended to verify the purity of a discolored solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For critical applications, it is always best to use a freshly prepared solution from a pure, solid sample.
Q3: I am observing unexpected peaks in my HPLC analysis of an this compound sample. What could be the cause?
The appearance of unexpected peaks is likely due to the degradation of this compound. The stability of this compound is sensitive to both temperature and pH. Under certain conditions, it can undergo hydrolysis or other degradation reactions, leading to the formation of impurities. The specific degradation products will depend on the stress conditions (e.g., acidic, basic, oxidative, thermal).
Troubleshooting Guides
Issue 1: Inconsistent experimental results when using this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound stock solution. | Verify the purity of the stock solution. | Prepare a fresh stock solution from solid this compound. Implement a routine quality check of the stock solution using a stability-indicating HPLC method. |
| Inappropriate solvent or pH of the reaction mixture. | Review the experimental protocol and the pH of all solutions. | Ensure that the pH of the reaction buffer is within a range where this compound is stable for the duration of the experiment. If the reaction requires conditions known to degrade this compound, consider adding it to the reaction mixture at the last possible moment. |
| Exposure to elevated temperatures. | Monitor the temperature of the experimental setup. | If the experiment requires elevated temperatures, conduct preliminary studies to determine the rate of this compound degradation at that temperature and adjust the experimental timeline accordingly. |
Issue 2: Rapid degradation of this compound observed during an experiment.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Highly acidic or basic conditions. | Measure the pH of the reaction medium. | Adjust the pH to a more neutral range if the experimental conditions allow. If extreme pH is necessary, minimize the time this compound is exposed to these conditions. |
| Presence of oxidizing agents. | Review the composition of the reaction mixture for any potential oxidizing agents. | If an oxidizing agent is necessary for the reaction, consider alternative, milder oxidizing agents or optimize the concentration to minimize the degradation of this compound. |
| Exposure to light. | Assess the light conditions of the experimental setup. | Protect the reaction vessel from light by using amber-colored glassware or by covering it with aluminum foil, especially if the experiment is conducted over an extended period. |
Quantitative Data Summary
Table 1: General Stability Profile of this compound under Various Conditions
| Condition | Temperature | pH | Expected Stability | Potential Degradation Products |
| Storage (Solid) | -20°C | N/A | High (Years) | Minimal |
| Storage (Solid) | 0 - 4°C | N/A | Good (Months) | Minimal |
| Aqueous Solution | Room Temperature | Neutral (pH ~7) | Moderate | Hydrolysis products (e.g., pyruvaldehyde, hydroxylamine) |
| Aqueous Solution | Room Temperature | Acidic (pH < 4) | Low | Hydrolysis products |
| Aqueous Solution | Room Temperature | Basic (pH > 8) | Low | Hydrolysis and other degradation products |
| Elevated Temperature | > 40°C | Varies | Low to Very Low | Increased rate of hydrolysis and decomposition |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep the vials at room temperature and at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep the vials at room temperature and at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Place the solid this compound and the stock solution in an oven maintained at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Instrumentation and Columns:
-
Use an HPLC system with a UV detector.
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes to elute a wide range of potential degradation products.
3. Detection:
-
Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to obtain spectral information for peak purity analysis.
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the specificity of the method.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound stability and mitigation.
References
- 1. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing byproduct formation in isonitrosoacetone reactions"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isonitrosoacetone reactions. The focus is on minimizing byproduct formation and optimizing reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The primary byproducts depend on the specific synthetic route, but commonly include:
-
α-chloro this compound: Forms when using nitrosyl chloride (NOCl) as the nitrosating agent.[1]
-
Phorone: A self-condensation product of acetone.[1]
-
Over-nitrosation products: Resulting from further reaction of the desired product with the nitrosating agent.[2]
-
Nitrolic acids: Can form from the reaction of nitrous acid with the oxime product.[3]
-
Nitriles: May arise from the dehydration of the initially formed oxime under certain conditions.[4]
Q2: How does temperature affect the formation of byproducts?
A2: Temperature is a critical factor. Low temperatures, typically in the range of 0–5°C, are recommended to minimize side reactions, especially over-nitrosation.[2] Higher temperatures can provide reactant molecules with more kinetic energy, but may also cause them to decompose or react in undesirable ways, leading to a reduced yield and increased byproduct formation.[5]
Q3: What is the optimal stoichiometry for the reaction?
A3: The molar ratio of reactants significantly impacts yield and purity. When using nitrosyl chloride (NOCl), a higher ketone-to-NOCl molar ratio, ranging from 9:1 to 13:1, is preferred to achieve higher product yield and purity.[1] Another approach suggests a slight excess of the nitrosating agent, such as a 1.2:1 molar ratio of NOCl to acetone, to maximize the conversion of the starting material.[2]
Q4: Which solvent should I use for the reaction?
A4: Solvent polarity plays a profound role. Polar aprotic solvents, such as dimethylformamide (DMF), tend to favor the enolization of acetone, which enhances the rate of nitrosation.[2] In contrast, non-polar solvents like diethyl ether stabilize the keto form of acetone, reducing its reactivity.[2] Aqueous systems can also be effective, using hydrogen bonding to mediate enol stabilization.[2]
Q5: How can I purify the crude this compound product?
A5: Post-synthesis purification is essential for achieving high purity. Common methods include:
-
Fractional distillation: Performed under reduced pressure (e.g., 40–50°C at 15 mmHg) to separate this compound from unreacted acetone and other volatile byproducts.[2]
-
Recrystallization: This is a highly effective method to enhance purity to over 99%.[2] Suitable solvents for recrystallization include cold ethanol,[2] carbon tetrachloride (CCl₄), or mixtures of ethyl ether and petroleum ether.[1]
Q6: What analytical methods are suitable for assessing the purity of this compound?
A6: Several analytical techniques can be used to determine the purity of the synthesized compound. Thin-Layer Chromatography (TLC) is a quick and simple method for initial assessment.[6] For more accurate and quantitative results, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are preferred.[7] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the identity and structure of the product.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Suboptimal Stoichiometry: Incorrect molar ratio of reactants. 3. Poor Mixing: Inadequate agitation preventing reactants from interacting effectively.[8] 4. Decomposition: Reaction temperature is too high, causing product degradation.[5][8] | 1. Monitor Reaction: Use TLC to monitor the reaction's progress and ensure the starting material is consumed before quenching.[4] 2. Optimize Ratios: Experiment with the ketone-to-nitrosating agent ratio. A higher ratio (9-13:1) of acetone to NOCl is often beneficial.[1] 3. Ensure Stirring: Use a properly sized stir bar and maintain continuous, vigorous stirring throughout the reaction.[8] 4. Control Temperature: Maintain the reaction at a low temperature (0-5°C) using an ice bath.[2] |
| High Levels of α-chloro this compound Impurity | Excess HCl: The reaction of NOCl with acetone generates HCl as a byproduct, which can then chlorinate the product. | Use a Neutralizing Agent: Add a fine powder of a neutralizing agent, such as calcium carbonate (CaCO₃), to the reaction mixture at the beginning of the synthesis. This will neutralize the HCl as it is formed.[1] |
| Presence of Phorone or Other Acetone Condensation Products | Acidic Conditions: The acidic environment (from HCl byproduct) can catalyze the self-condensation of acetone. | Neutralize Acid: As with the chloro-byproduct, the use of a neutralizing agent like CaCO₃ will prevent the acidic conditions that promote condensation.[1] |
| Formation of Over-Nitrosation Byproducts | 1. Excess Nitrosating Agent: Too much NOCl or other nitrosating agent is present. 2. Elevated Temperature: Higher temperatures increase the rate of side reactions.[2] | 1. Control Stoichiometry: Use a precise molar ratio of reactants. A slight excess of the nitrosating agent may be needed for conversion, but a large excess should be avoided.[2] 2. Maintain Low Temperature: Keep the reaction vessel in an ice bath to maintain a temperature between 0-5°C.[2] 3. Slow Reagent Addition: Add the nitrosating agent dropwise or in small portions over time to avoid localized high concentrations.[8] |
| Product is an Oil Instead of Crystalline Solid | Presence of Impurities: Impurities can depress the melting point and prevent crystallization. | Purify Crude Product: Perform fractional distillation under reduced pressure to remove volatile impurities.[2] Follow this with recrystallization from a suitable solvent like cold ethanol or an ether/petroleum ether mixture to obtain a pure, crystalline solid.[1][2] |
Data Presentation
Table 1: Impact of Reaction Conditions on Yield and Purity
| Parameter | Condition | Observed Outcome | Reference |
| Temperature | 0–5°C | Minimizes side reactions like over-nitrosation; yields can exceed 90%. | [2] |
| 17–20°C | Yields of ~95-96% reported with CaCO₃. | [1] | |
| Molar Ratio (Acetone:NOCl) | 9:1 to 13:1 | Higher product yield and purity. | [1] |
| Purity (Crude) | N/A | Can range from 83% to 94.9% depending on the specific procedure. | [1] |
| Purity (Post-Recrystallization) | N/A | Purity can be enhanced to >99%. | [2] |
Table 2: Influence of Solvent on Nitrosation Reaction Rate
| Solvent | Dielectric Constant | Reaction Rate (×10⁻³ M⁻¹s⁻¹) | Predominant Product Form | Reference |
| Diethyl Ether | 4.3 | 1.2 | Keto oxime | [2] |
| Water | 80.1 | 4.8 | Isonitroso | [2] |
| Dimethylformamide (DMF) | 36.7 | 6.5 | Isonitroso | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Acidic Nitrosation with NOCl
This protocol is adapted from established methods designed to maximize yield and purity.[1]
Materials:
-
Acetone (620 g)
-
Nitrosyl chloride (NOCl), liquid (52.9 g)
-
Calcium carbonate (CaCO₃), finely powdered (52.9 g)
-
Ethyl ether
-
Carbon tetrachloride (CCl₄) or petroleum ether for recrystallization
Procedure:
-
Preparation: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, prepare a suspension of 52.9 g of finely powdered CaCO₃ in 620 g of acetone.
-
Reaction: Cool the suspension to 17-20°C. While stirring vigorously, add 52.9 g of liquid NOCl to the suspension. The addition should be controlled over a period of approximately 4 hours to maintain the temperature within the specified range.
-
Filtration: Once the addition is complete, filter the reaction mixture by suction to remove the residual insoluble solids (calcium chloride and unreacted calcium carbonate).
-
Washing: Wash the collected solids twice with 70 g of ethyl ether to recover any product trapped in the filter cake.
-
Solvent Removal: Combine the initial filtrate and the ether washings. Evaporate the combined solution to dryness under reduced pressure at room temperature. This will yield the crude this compound as a white crystalline residue.
-
Purification (Recrystallization): The crude product, which may contain impurities like α-chloro this compound,[1] can be further purified. Dissolve the crude solid in a minimal amount of hot carbon tetrachloride or an ethyl ether/petroleum ether mixture. Allow the solution to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The pure product should have a melting point of 67-68°C.[1]
Visualizations
Caption: Key reaction pathways in this compound synthesis.
Caption: Step-by-step workflow for synthesis and purification.
Caption: A logical guide to troubleshooting common reaction issues.
References
- 1. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 2. Buy this compound | 31915-82-9 [smolecule.com]
- 3. Sciencemadness Discussion Board - Aldol Reaction of Acetone and Nitrous Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. tutorchase.com [tutorchase.com]
- 6. researchgate.net [researchgate.net]
- 7. Identity determination and purity testing [chemcon.com]
- 8. How To [chem.rochester.edu]
"scale-up considerations for isonitrosoacetone production"
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of isonitrosoacetone. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory experiments and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the nitrosation of acetone. Key approaches include:
-
Nitrosation with Nitrosyl Chloride (NOCl): This method involves reacting acetone with liquid or gaseous nitrosyl chloride, often in the presence of a neutralizing agent like calcium carbonate to scavenge the HCl byproduct.[1]
-
Nitrosation with Sodium Nitrite (NaNO₂) in Acidic Medium: Acetone can be reacted with sodium nitrite in the presence of an acid, such as hydrochloric acid, to generate the nitrosating agent in situ.[2][3] This method is often preferred for its use of more readily available and less hazardous reagents compared to nitrosyl chloride.
Q2: What are the primary impurities encountered in this compound synthesis?
A2: During the synthesis of this compound, several byproducts can form, impacting the purity of the final product. Common impurities include:
-
Phorone: An acetone self-condensation product that can form under acidic or basic conditions.[1][4]
-
α-Chloro-isonitrosoacetone: This impurity can arise when using nitrosyl chloride as the nitrosating agent.[1]
-
Unreacted Acetone: Incomplete reaction can lead to the presence of residual acetone in the crude product.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and dark place to ensure its stability. Recommended storage is at 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[5] It is also advised to store it in closed vessels and away from heat, flames, and sparks.[6]
Q4: What are the key safety precautions to consider during this compound production?
A4: The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols. Key precautions include:
-
Handling of Nitrosyl Chloride: Nitrosyl chloride is a toxic and corrosive gas.[7][8] All manipulations should be performed in a well-ventilated fume hood.[9] It is crucial to avoid contact with skin and eyes and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[6][10] Nitrosyl chloride can react violently with water and should be handled with care.[9]
-
Exothermic Reaction: The nitrosation of acetone is an exothermic reaction.[11] On a large scale, proper temperature control is critical to prevent a thermal runaway.[12][13]
-
General Laboratory Safety: Standard laboratory safety practices, such as wearing PPE and working in a well-ventilated area, should always be followed.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Product Yield
Q: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve the yield?
A: Low yields can be attributed to several factors, from reaction conditions to workup procedures.[14][15][16][17]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).- Reagent Stoichiometry: Carefully control the molar ratio of reactants. An excess of the nitrosating agent may be necessary to drive the reaction to completion, but excessive amounts can lead to side reactions. |
| Side Reactions | - Temperature Control: The nitrosation of acetone is exothermic.[11] Maintain the recommended reaction temperature (typically 17-20°C for the nitrosyl chloride method) to minimize the formation of byproducts.[1] For larger scale reactions, ensure efficient heat dissipation.[12]- pH Control: The pH of the reaction mixture can significantly influence the reaction rate and selectivity. For the sodium nitrite method, the acidity needs to be carefully controlled to ensure efficient generation of the nitrosating species without promoting side reactions.[18][19][20] |
| Product Loss During Workup | - Extraction: Ensure efficient extraction of the product from the aqueous phase using an appropriate organic solvent. Perform multiple extractions to maximize recovery.- Purification: Minimize product loss during purification steps like crystallization. Ensure the appropriate solvent and temperature are used for recrystallization to maximize yield while achieving the desired purity.[21] |
| Impure Starting Materials | - Reagent Quality: Use reagents of appropriate purity. Impurities in the starting materials can interfere with the reaction and lead to lower yields.[17] |
Issue 2: Product Purity Issues
Q: My isolated this compound is contaminated with impurities. How can I improve its purity?
A: The presence of impurities is a common issue. The choice of purification method depends on the nature of the impurities.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| Phorone | Can be detected by spectroscopic methods (e.g., NMR, GC-MS). | Crystallization: this compound can be purified by crystallization from solvents like carbon tetrachloride (CCl₄) or a mixture of ethyl ether and petroleum ether.[1] This is often effective in removing phorone and other less polar impurities. |
| α-Chloro-isonitrosoacetone | Can be identified by mass spectrometry or elemental analysis. | Crystallization: As with phorone, crystallization is a primary method for removing this impurity.[1] |
| Unreacted Acetone | Can be detected by GC or NMR. | Evaporation under Reduced Pressure: Acetone is volatile and can be removed by evaporation under reduced pressure.[1] |
General Purification Protocol (Crystallization):
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., carbon tetrachloride or an ethyl ether/petroleum ether mixture).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
Issue 3: Runaway Reaction / Poor Temperature Control
Q: During the scale-up of the reaction, I am experiencing difficulty in controlling the temperature, and there is a risk of a runaway reaction. What measures should I take?
A: A runaway reaction is a serious safety concern, particularly during scale-up, due to the exothermic nature of the nitrosation reaction.[13]
Preventative Measures and Emergency Procedures:
| Strategy | Implementation |
| Efficient Heat Removal | - Reactor Design: Use a reactor with a high surface area-to-volume ratio and an efficient cooling jacket.- Cooling System: Ensure the cooling system has sufficient capacity to handle the heat generated by the reaction. |
| Controlled Reagent Addition | - Slow Addition: Add the nitrosating agent slowly and at a controlled rate to manage the rate of heat generation.[12]- Monitoring: Continuously monitor the internal temperature of the reactor. |
| Agitation | - Effective Mixing: Ensure efficient agitation to maintain a uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots. |
| Emergency Procedures | - Quenching: Have a quenching agent (e.g., a cold, inert solvent) readily available to quickly cool and dilute the reaction mixture in case of a thermal runaway.[13]- Shutdown Protocol: Establish a clear emergency shutdown procedure. |
Experimental Protocols
Synthesis of this compound via Nitrosation with Nitrosyl Chloride
This protocol is based on a literature procedure.[1]
Materials:
-
Acetone
-
Calcium Carbonate (CaCO₃), finely powdered
-
Nitrosyl Chloride (NOCl), liquid
-
Ethyl Ether
Procedure:
-
In a well-ventilated fume hood, suspend finely powdered calcium carbonate (72 g) in acetone (620 mL) in a suitable reaction vessel equipped with a stirrer and a cooling bath.
-
While stirring, add liquid nitrosyl chloride (72 g) to the suspension over a period of 4 hours, maintaining the temperature between 17-20°C.
-
After the addition is complete, filter the residual insoluble solids by suction and wash them twice with ethyl ether (70 g each).
-
Combine the acetone and ether filtrates and evaporate the solvent to dryness under reduced pressure at room temperature.
-
The resulting crude product is this compound, which may contain α-chloro-isonitrosoacetone and phorone as impurities.
Purification: The crude this compound can be purified by crystallization from carbon tetrachloride or a mixture of ethyl ether and petroleum ether to yield the pure product.
Quantitative Data from a Representative Experiment: [1]
| Reactants | Molar Ratio (Acetone:NOCl) | Product Purity (crude) | Yield (based on NOCl) | Yield (based on Acetone) |
| Acetone (620 g), CaCO₃ (52.9 g), NOCl (52.9 g) | ~13:1 | 94.9% | 95.1% | 96.0% |
Visualizations
Caption: Workflow for scaling up this compound production.
Caption: Decision tree for troubleshooting low yield.
References
- 1. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. This compound | CAS#:306-44-5 | Chemsrc [chemsrc.com]
- 7. Nitrosyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Nitrosyl chloride | ClNO | CID 17601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. Sciencemadness Discussion Board - Aldol Reaction of Acetone and Nitrous Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. quora.com [quora.com]
- 17. azom.com [azom.com]
- 18. Control of pH in large-scale, free suspension animal cell bioreactors: alkali addition and pH excursions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Buy this compound | 31915-82-9 [smolecule.com]
Technical Support Center: Isonitrosoacetone Reaction Work-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isonitrosoacetone reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, GC). |
| Side reactions due to improper temperature control.[1] | Maintain the reaction temperature in the recommended range (e.g., 0–5°C for acidic nitrosation) to minimize the formation of byproducts like over-nitrosated species.[1] | |
| Incorrect stoichiometry of reactants.[1] | Use a slight excess of the nitrosating agent (e.g., a 1.2:1 molar ratio of NOCl to acetone) to drive the reaction to completion.[1] | |
| Loss of product during work-up. | This compound has some water solubility. If performing an aqueous wash, minimize the volume of water used and consider back-extracting the aqueous layer with a suitable organic solvent. Always save aqueous layers until the product is successfully isolated. | |
| Crude Product is an Oil or Fails to Crystallize | Presence of impurities. | The presence of byproducts such as α-chlorothis compound or phorone can inhibit crystallization.[2] Attempt purification by fractional distillation under reduced pressure before recrystallization. |
| Inappropriate crystallization solvent. | Test a variety of solvents. This compound can be recrystallized from cold ethanol, carbon tetrachloride, or mixtures of ethyl ether and petroleum ether.[1][2] | |
| Residual solvent. | Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure before attempting crystallization. | |
| Formation of an Emulsion During Aqueous Work-up | High concentration of salts or polar byproducts. | Add a saturated brine solution to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. | |
| If the emulsion persists, try filtering the entire mixture through a pad of Celite. | ||
| Presence of a Halogenated Impurity (e.g., α-chlorothis compound) | Side reaction with the nitrosating agent. | This impurity can be present when using nitrosyl chloride (NOCl).[2] Purification by recrystallization from carbon tetrachloride or a mixture of ethyl ether and petroleum ether can effectively remove it.[2] |
| Presence of Phorone as an Impurity | Acid-catalyzed self-condensation of the acetone starting material. | Phorone is a known byproduct in the synthesis of this compound.[2] It can be removed by fractional distillation under reduced pressure, as its boiling point is significantly different from that of this compound. |
| Product Decomposes During Distillation | High temperature. | This compound should be distilled under reduced pressure to lower its boiling point and prevent thermal decomposition. A typical condition is 40–50°C at 15 mmHg.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in the work-up of an this compound reaction mixture?
A1: The initial step typically involves neutralizing any acid present and removing inorganic salts. For reactions using a neutralizing agent like calcium carbonate, the work-up begins with filtering the reaction mixture to remove the insoluble salts.[2] The filtrate then contains the crude this compound dissolved in the excess reactant (e.g., acetone) and any organic-soluble byproducts.
Q2: How can I remove the excess acetone after the initial filtration?
A2: Excess acetone and other volatile solvents are typically removed by evaporation under reduced pressure (rotoevaporation).[2] This should be done at a relatively low temperature (e.g., room temperature to 30°C) to avoid loss of the desired product.
Q3: What purification techniques are most effective for obtaining high-purity this compound?
A3: A combination of fractional distillation and recrystallization is highly effective. Fractional distillation under reduced pressure (e.g., 40–50°C, 15 mmHg) is used to separate this compound from unreacted acetone and other volatile byproducts.[1] Subsequent recrystallization from a suitable solvent, such as cold ethanol, can further enhance the purity to greater than 99%.[1]
Q4: My crude this compound is a colored oil. What could be the cause and how can I purify it?
A4: A colored, oily crude product often indicates the presence of impurities. Phorone, a yellow, oily substance, is a common byproduct.[2] Purification via fractional distillation under reduced pressure is the recommended method to separate the desired product from such impurities.
Q5: Is an aqueous work-up necessary for this compound synthesis?
A5: In many described procedures, particularly those using a solid neutralizing agent like calcium carbonate, a simple filtration followed by evaporation of the solvent is sufficient to isolate the crude product.[2] An aqueous work-up might be considered if water-soluble impurities are expected, but care must be taken due to the partial water solubility of this compound. If an aqueous wash is performed, using brine can help minimize product loss to the aqueous phase.
Quantitative Data Summary
The following table summarizes yield and purity data from various reported syntheses of this compound.
| Nitrosating Agent | Neutralizing Agent | Crude Purity (%) | Yield of Pure Product (%) | Reference |
| Nitrosyl Chloride (NOCl) | Calcium Carbonate (CaCO₃) | ~83 | 80.7 (based on NOCl) | [2] |
| Nitrosyl Chloride (NOCl) | Calcium Carbonate (CaCO₃) | 94.9 | 95.1 (based on NOCl) | [2] |
| Nitrosyl Chloride (NOCl) | Potassium Hydroxide (KOH) in Ethanol | 90.2 | ~90.2 | [2] |
| Nitrosyl Chloride (NOCl) | Calcium Carbonate (CaCO₃) - Continuous Process | 92.3 | 91.1 (based on NOCl) | [2] |
Experimental Protocols
Protocol 1: Synthesis and Work-Up of this compound using Nitrosyl Chloride and Calcium Carbonate
This protocol is adapted from the procedure described in US Patent 3,201,468.[2]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add a suspension of finely powdered calcium carbonate (52.9 g) in acetone (620 g).
-
Reaction Execution: While stirring, add liquid nitrosyl chloride (52.9 g) to the suspension. Maintain the reaction temperature between 17-20°C. The addition should be completed over approximately 4 hours.
-
Work-Up: Filtration: After the addition is complete, filter the reaction mixture by suction to remove the residual insoluble solids (calcium salts).
-
Work-Up: Washing: Wash the collected solids twice with ethyl ether (70 g each time) and combine the ether washes with the initial filtrate.
-
Work-Up: Solvent Removal: Evaporate the combined filtrate and washes to dryness under reduced pressure at room temperature. This will yield crude this compound.
-
Purification: Recrystallize the crude product from carbon tetrachloride or a mixture of ethyl ether and petroleum ether to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound work-up.
References
Validation & Comparative
A Comparative Study of Isonitrosoacetone and Other Oximes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isonitrosoacetone and other relevant oximes, focusing on their synthesis and applications in various chemical transformations. This document aims to be an objective resource, presenting experimental data to inform laboratory practices and guide the selection of appropriate oximes for specific synthetic needs.
I. Introduction to Oximes in Synthesis
Oximes, compounds containing the R1R2C=NOH functional group, are versatile intermediates in organic synthesis. They are readily prepared from carbonyl compounds and find extensive use in the preparation of amides via the Beckmann rearrangement, as well as in the synthesis of various nitrogen-containing heterocycles. Furthermore, the oxime moiety is a key feature in several biologically active molecules and approved drugs, highlighting its importance in medicinal chemistry. This guide will focus on a comparative analysis of this compound (also known as pyruvaldehyde-1-oxime) and other selected oximes, providing a basis for their effective utilization in research and development.
II. Comparative Synthesis of this compound and Diacetyl Monoxime
The synthesis of oximes is most commonly achieved through the condensation of a carbonyl compound with hydroxylamine. However, variations in starting materials, catalysts, and reaction conditions can significantly impact yield, purity, and reaction time. Below is a comparison of synthetic protocols for this compound and diacetyl monoxime, a structurally related and commonly used oxime.
Table 1: Comparison of Synthetic Protocols for this compound and Diacetyl Monoxime
| Parameter | This compound Synthesis | Diacetyl Monoxime Synthesis | Reference(s) |
| Starting Material | Acetone | Butanone (Methyl Ethyl Ketone) | [1] |
| Reagent | Nitrosyl chloride (NOCl) or Alkyl nitrite | Alkyl nitrite or Hydroxylamine | [2][3] |
| Catalyst/Medium | Calcium carbonate, Ethanol/KOH | Mixed catalyst system (conc. HCl, PCl₅, conc. H₃PO₄) or Zinc dust/Acetic acid | [2][4] |
| Reaction Conditions | -15°C to +40°C | 30-50°C, 0.1-0.5 MPa (micro-tube reactor) or 65-70°C | [1][2][4] |
| Reported Yield | ~88-96% | ~85% (micro-tube reactor), 40-44% (from 3-methylpentane-2,4-dione and diacetyl monoxime) | [1][2][4] |
| Key Advantages | High yield, continuous process possible. | High throughput with micro-tube reactor. | [1][2] |
| Key Disadvantages | Use of corrosive and toxic nitrosyl chloride. | Requires specialized equipment (micro-tube reactor for high yield). | [1][2] |
III. Experimental Protocols
A. Synthesis of this compound via Nitrosation of Acetone
This protocol is adapted from a patented industrial process.[1]
Materials:
-
Acetone
-
Nitrosyl chloride (NOCl)
-
Calcium carbonate (CaCO₃)
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
A suspension of 52.9 g of CaCO₃ in 620 g of acetone is prepared in a reaction vessel equipped with a stirrer and a gas inlet tube.
-
The suspension is cooled to a temperature between -15°C and +40°C.
-
52.9 g of liquid nitrosyl chloride is added to the stirred suspension over a period of time. The hydrochloric acid formed during the reaction is neutralized by the calcium carbonate.
-
After the addition is complete, the reaction mixture is stirred for an additional hour.
-
The inorganic salts (calcium chloride) are removed by filtration.
-
The excess acetone is removed by distillation under reduced pressure at a temperature between 0°C and 30°C.
-
The crude this compound is obtained as a white crystalline residue. The product can be further purified by crystallization from a suitable solvent like carbon tetrachloride or a mixture of ethyl ether and petroleum ether.
B. Synthesis of Diacetyl Monoxime in a Micro-tube Reactor
This protocol is based on a modern, continuous flow synthesis method.[2]
Materials:
-
Butanone
-
Ethyl nitrite
-
Catalyst mixture: Concentrated hydrochloric acid, Phosphorus pentachloride, Concentrated phosphoric acid
Procedure:
-
A premixed solution of the catalyst and butanone is prepared (mass ratio of catalyst to butanone is 0.1-0.2:1).
-
The premixed solution and ethyl nitrite are separately pumped into a micro-tube reactor. The molar ratio of ethyl nitrite to butanone is maintained between 1.01-1.1:1.
-
The reaction is carried out at a temperature of 30-50°C and a pressure of 0.1-0.5 MPa.
-
The reaction time within the micro-tube reactor is set to 30-60 seconds.
-
The product stream exiting the reactor is collected and the diacetyl monoxime is isolated.
IV. Comparative Applications in Heterocyclic Synthesis: The Case of Pyrazines
α-Keto oximes, such as this compound and diacetyl monoxime, are valuable precursors for the synthesis of pyrazines, a class of nitrogen-containing heterocyclic compounds with applications in flavors, fragrances, and pharmaceuticals. The general synthesis involves the reduction of the oxime to an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to form the pyrazine ring.
dot
Caption: General workflow for pyrazine synthesis from α-keto oximes.
While direct, side-by-side comparative studies are limited, the choice of the starting oxime can influence the substitution pattern and overall yield of the resulting pyrazine.
Table 2: Comparison of this compound and Diacetyl Monoxime in Pyrazine Synthesis
| Feature | This compound | Diacetyl Monoxime | Reference(s) |
| Resulting Pyrazine Core | Unsubstituted or monosubstituted pyrazines | Dimethyl-substituted pyrazines | [5] |
| Synthetic Utility | Precursor to pyrazine and its derivatives. | Precursor to 2,5- and 2,6-dimethylpyrazine, and trimethylpyrazine. | [5] |
| Potential for Mixed Condensation | Can be used with other α-amino ketones for unsymmetrical pyrazines. | Can be used with other α-amino ketones for unsymmetrical pyrazines. | |
| Reported Applications | Synthesis of various substituted pyrazines. | Used in the synthesis of 2,3,4,5-tetramethylpyrrole (via a related condensation reaction). | [4] |
V. The Beckmann Rearrangement: A Key Transformation of Oximes
The Beckmann rearrangement is a fundamental reaction of oximes, converting them into amides.[6][7][8][9][10] This reaction is of significant industrial importance, for instance, in the production of caprolactam, the monomer for Nylon 6. The reaction is typically acid-catalyzed and proceeds through the migration of the group anti-periplanar to the hydroxyl group of the oxime.
dot
Caption: Simplified mechanism of the acid-catalyzed Beckmann rearrangement.
The nature of the migrating group and the stereochemistry of the oxime are crucial for the outcome of the Beckmann rearrangement. While this compound can undergo this rearrangement, the presence of the adjacent carbonyl group can lead to competing reactions or fragmentation. The choice of oxime for a specific Beckmann rearrangement will depend on the desired amide product and the migratory aptitude of the substituents on the oxime.
VI. Oximes in Drug Development and as Chelating Agents
The oxime functional group is present in a number of FDA-approved drugs and serves as a key structural motif in drug discovery. Oximes can act as bioisosteres for other functional groups and can participate in hydrogen bonding interactions with biological targets.
Furthermore, certain oximes, particularly those with adjacent donor atoms, can act as effective chelating agents for metal ions.[11][12][13][14] This property is exploited in the design of antidotes for metal poisoning and in the development of diagnostic agents. While this compound and diacetyl monoxime are not primarily known for their therapeutic applications, their structural features suggest potential for chelation and as building blocks for more complex, biologically active molecules. For instance, diacetyl monoxime has been investigated for its biological effects, including the inhibition of certain ATPases.[15]
VII. Conclusion
This compound and other oximes are valuable and versatile intermediates in organic synthesis. The choice between this compound and other oximes, such as diacetyl monoxime, will depend on the specific synthetic target. This compound provides a route to unsubstituted or monosubstituted pyrazines, while diacetyl monoxime yields dimethyl-substituted analogs. The synthetic methods for these oximes offer a trade-off between yield, safety, and the need for specialized equipment. Understanding the reactivity of these oximes in key transformations like the Beckmann rearrangement and their potential as precursors to biologically active molecules is crucial for their effective application in research, particularly in the fields of medicinal chemistry and drug development.
References
- 1. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 2. CN110981751A - Production method of diacetyl monoxime - Google Patents [patents.google.com]
- 3. CN101058550A - Preparation method for diacetylmonoxime - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chelation in Metal Intoxication [mdpi.com]
- 15. Diacetyl monoxime - Wikipedia [en.wikipedia.org]
A Comparative Guide to Isonitrosoacetone and EDTA for Heavy Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of isonitrosoacetone and ethylenediaminetetraacetic acid (EDTA) as chelating agents for heavy metals. While EDTA is a well-established and extensively studied chelating agent, data on this compound's efficacy for heavy metal chelation is less comprehensive. This document summarizes the available experimental data, outlines relevant experimental protocols, and provides a comparative analysis to inform research and development in the field of heavy metal detoxification.
Introduction to Chelation and the Compounds
Heavy metal poisoning is a significant health concern, and chelation therapy remains a primary treatment modality. This therapy involves the administration of chelating agents that form stable, soluble complexes with toxic heavy metals, facilitating their excretion from the body. The effectiveness of a chelating agent is determined by its affinity for specific metals, its distribution in the body, and its toxicological profile.
EDTA (Ethylenediaminetetraacetic acid) is a polyamino carboxylic acid and a widely used chelating agent in medicine and industry. Its hexadentate nature, with two nitrogen atoms and four carboxylate groups, allows it to form strong, 1:1 stoichiometric complexes with a wide range of divalent and trivalent metal ions.
This compound (MINA) , also known as monothis compound, is an oxime derivative of acetone. Its potential as a chelating agent stems from the presence of both a keto and an oxime functional group, which can participate in the coordination of metal ions. While its use as a heavy metal chelator is not as established as EDTA, related oxime compounds have demonstrated metal-binding capabilities.
Quantitative Comparison of Chelation Performance
A direct quantitative comparison of the heavy metal chelation performance of this compound and EDTA is challenging due to the limited availability of stability constants for this compound with key heavy metals. However, extensive data exists for EDTA, which serves as a benchmark for evaluating other potential chelators.
Table 1: Logarithmic Stability Constants (log K) of EDTA with Selected Heavy Metals
| Metal Ion | log K₁ |
| Lead (Pb²⁺) | 18.0 |
| Mercury (Hg²⁺) | 21.8 |
| Cadmium (Cd²⁺) | 16.5 |
| Arsenic (As³⁺) | Data not readily available for simple EDTA complexes |
Note: Stability constants are pH-dependent and the values presented are generally at standard conditions. Higher log K values indicate stronger binding affinity.
Experimental Protocols
The determination of stability constants is crucial for quantifying the chelation strength of a ligand. The following are detailed methodologies for key experiments.
Potentiometric Titration for Determination of Stability Constants
This is a common and accurate method to determine the stability constants of metal-ligand complexes.
Principle: The formation of a metal complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the concentration of free ligand and the average number of ligands bound to the metal ion can be calculated.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the ligand (e.g., this compound or EDTA).
-
Prepare a standard solution of the metal salt (e.g., Pb(NO₃)₂, HgCl₂, Cd(NO₃)₂).
-
Prepare a standard solution of a strong acid (e.g., HNO₃) and a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Prepare a solution of a background electrolyte (e.g., KNO₃) to maintain constant ionic strength.
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Perform a series of potentiometric titrations at a constant temperature:
-
Titration of the strong acid with the standard base.
-
Titration of the strong acid and the ligand with the standard base.
-
Titration of the strong acid, the ligand, and the metal salt with the standard base.
-
-
Record the pH after each addition of the base.
-
-
Data Analysis:
-
From the titration curves, calculate the protonation constants of the ligand.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each point of the metal-ligand titration.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
From the formation curve, determine the stepwise stability constants (K₁, K₂, etc.) using computational methods like the Bjerrum method or software programs designed for equilibrium constant calculations.
-
Spectrophotometric Method for Determination of Stability Constants
This method is suitable when the metal-ligand complex has a distinct absorption spectrum compared to the free ligand and metal ion.
Principle: The change in absorbance of a solution upon complex formation is related to the concentration of the complex, which can be used to determine the stability constant.
Methodology:
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa).
-
Maintain a constant pH and ionic strength.
-
-
Spectrophotometric Measurement:
-
Record the absorption spectra of the solutions over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for the complex.
-
Measure the absorbance of each solution at λ_max.
-
-
Data Analysis:
-
Use methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex.
-
Apply equations like the Benesi-Hildebrand equation (for 1:1 complexes) to calculate the stability constant from the absorbance data.
-
Signaling Pathways and Experimental Workflows
Chelation Mechanism
The following diagrams illustrate the chelation mechanisms of EDTA and a proposed mechanism for this compound.
Caption: Chelation of a heavy metal ion by EDTA.
Caption: Proposed chelation of a heavy metal ion by this compound.
Experimental Workflow for Chelator Evaluation
The following diagram outlines a typical workflow for the evaluation and comparison of chelating agents.
Caption: Experimental workflow for evaluating a novel chelating agent.
Comparative Analysis
EDTA:
-
Binding Affinity and Selectivity: EDTA is a powerful, non-selective chelating agent, forming highly stable complexes with a wide range of divalent and trivalent metal ions. This broad activity is advantageous for treating poisoning by various metals but can also lead to the depletion of essential minerals like calcium, zinc, and magnesium.
-
Mechanism of Action: As a hexadentate ligand, EDTA encapsulates the metal ion, forming multiple chelate rings, which results in a highly stable complex (the "chelate effect").
-
Clinical Use: Calcium disodium EDTA (CaNa₂EDTA) is FDA-approved for the treatment of lead poisoning. It is administered intravenously.
This compound:
-
Binding Affinity and Selectivity: The chelation potential of this compound for heavy metals is not well-quantified. As a bidentate ligand, it would likely form less stable complexes than the hexadentate EDTA, requiring a higher ligand-to-metal ratio (e.g., 2:1 or 3:1) to achieve effective chelation. Its selectivity for toxic heavy metals over essential minerals is unknown and would require experimental determination.
-
Mechanism of Action: Chelation by this compound would likely involve coordination through the oxygen atom of the carbonyl group and the nitrogen or oxygen atom of the oxime group, forming a five-membered chelate ring.
-
Potential Advantages and Disadvantages: A potential advantage of a smaller, bidentate ligand could be altered pharmacokinetic properties, potentially allowing for better tissue penetration or oral bioavailability. However, the lower stability of the resulting complexes could be a significant disadvantage, leading to incomplete metal removal or redistribution of metals to other tissues. The toxicity profile of this compound and its metal complexes would also need to be thoroughly investigated.
Conclusion
EDTA is a well-characterized and potent chelating agent for a variety of heavy metals, with a large body of supporting experimental and clinical data. Its high binding affinity is a key advantage, although its lack of selectivity necessitates careful monitoring of essential mineral levels during therapy.
This compound represents a potential, but largely unexplored, candidate for heavy metal chelation. While its chemical structure suggests metal-binding capabilities, the critical quantitative data on its stability constants with relevant heavy metals are lacking. Further research, following the experimental workflow outlined above, is essential to determine its efficacy, selectivity, and safety profile. A direct comparison with EDTA is not feasible without this fundamental data. Future studies should focus on determining the stability constants of this compound with lead, mercury, and cadmium, and evaluating its performance in in vitro and in vivo models of heavy metal toxicity. This will allow for a comprehensive assessment of its potential as a viable alternative or adjunct to existing chelation therapies.
A Comparative Guide to Analytical Method Validation for the Quantification of Isonitrosoacetone
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like isonitrosoacetone is critical. As an acetylcholinesterase reactivator, its precise measurement is essential for research and quality control.[1] This guide provides a comparative overview of potential analytical methods for the quantification of this compound, supported by generalized experimental data and detailed methodologies. The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[2][3][4][5][6][7]
Comparison of Analytical Techniques
The selection of an analytical method depends on various factors, including the properties of the analyte, the sample matrix, and the required sensitivity and selectivity.[2] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are commonly employed techniques for the quantification of organic molecules.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorption of ultraviolet or visible radiation by the analyte. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Compounds with chromophores that absorb in the UV-Vis region. |
| Selectivity | High | High | Moderate to Low |
| Sensitivity | High (ng to pg levels) | Very High (pg to fg levels) | Moderate (µg to mg levels) |
| Instrumentation | HPLC system with a suitable detector (e.g., UV, DAD, MS). | GC system with a suitable detector (e.g., FID, MS). | UV-Vis Spectrophotometer. |
Performance Data Summary
The following table summarizes typical validation parameters for the quantification of a small organic molecule like this compound using HPLC, GC, and UV-Vis Spectrophotometry. These values are representative and would need to be established for a specific validated method.
| Validation Parameter | HPLC | GC | UV-Vis Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | > 0.995 |
| Range | Typically 1-100 µg/mL | Typically 0.1-10 µg/mL | Typically 5-50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~3 µg/mL |
| Specificity/Selectivity | High (demonstrated by peak purity and resolution from interferences) | High (demonstrated by peak purity and resolution from interferences) | Moderate (susceptible to interference from other absorbing compounds) |
| Robustness | Method remains unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and flow rate. | Method remains unaffected by small, deliberate variations in parameters like oven temperature program, carrier gas flow rate, and injection volume. | Method remains unaffected by small variations in pH and wavelength. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are generalized protocols for the quantification of this compound using HPLC, GC, and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method can separate this compound from its degradation products and impurities.[8][9][10]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., ~230 nm).
-
Injection Volume: 10 µL.
Validation Procedure:
-
Specificity: Analyze blank, placebo, this compound standard, and a spiked sample to demonstrate no interference at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of this compound standard solutions. Plot the peak area against concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2 °C) and assess the impact on the results.
Gas Chromatography (GC) Method
GC is suitable for volatile and thermally stable compounds. Derivatization may be necessary if this compound is not sufficiently volatile or stable.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and an autosampler.
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
Injection Volume: 1 µL (split or splitless injection).
Validation Procedure: The validation procedure follows the same principles as for HPLC, with adjustments for the GC technique (e.g., evaluating the effect of oven temperature ramp rate for robustness).[5][6][11][12]
UV-Vis Spectrophotometric Method
This is a simpler and more rapid method but may lack the specificity of chromatographic techniques.[13][14]
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is stable and that does not interfere with its absorbance.
-
Determination of λmax: Scan a solution of this compound across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration.
Validation Procedure:
-
Specificity: Analyze a placebo solution to ensure it does not absorb at the λmax of this compound.
-
Linearity and Range: Establish the concentration range over which Beer's law is obeyed.
-
Accuracy: Perform recovery studies by adding known amounts of this compound to a placebo solution.
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples.
-
LOD & LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.
Visualizing the Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: Workflow for analytical method validation.
References
- 1. medkoo.com [medkoo.com]
- 2. jespublication.com [jespublication.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 7. journalbji.com [journalbji.com]
- 8. validated stability indicating: Topics by Science.gov [science.gov]
- 9. saudijournals.com [saudijournals.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals | Bentham Science [benthamscience.com]
- 14. scielo.br [scielo.br]
A Comparative Guide to Isonitrosoacetone Synthesis: Yields and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. Isonitrosoacetone, a valuable building block in the synthesis of various heterocyclic compounds, can be prepared through several synthetic routes. This guide provides a detailed comparison of the most common methods for this compound synthesis, focusing on reaction yields, experimental protocols, and reaction pathways to aid in the selection of the most suitable method for a given application.
Yield Comparison of this compound Synthesis Methods
The selection of a synthetic route is often dictated by the achievable product yield, reagent availability, and operational simplicity. Below is a summary of the reported yields for the primary methods of this compound synthesis.
| Starting Material | Reagents | Reported Yield (%) |
| Acetone | Nitrosyl chloride, Calcium carbonate | 92.2% - 96.0%[1] |
| Acetone | Nitrosyl chloride, Potassium hydroxide/Ethanol | 90.2%[1] |
| Acetone | Nitrosyl chloride, Calcium carbonate | 80.7% - 88.2%[1] |
| Ethyl Acetoacetate | 1. Sodium nitrite, Acetic acid2. Hydrolysis and Decarboxylation | Not explicitly reported in a single procedure. The first step can achieve high yields, but the overall yield is dependent on the subsequent hydrolysis and decarboxylation steps. |
Experimental Protocols
This section provides detailed experimental procedures for the key synthesis methods of this compound.
Method 1: Nitrosation of Acetone with Nitrosyl Chloride
This method involves the direct nitrosation of acetone using nitrosyl chloride in the presence of a neutralizing agent to capture the concurrently formed hydrochloric acid. The use of a neutralizing agent is crucial to prevent acid-catalyzed side reactions.[1]
Experimental Protocol (using Calcium Carbonate):
-
A suspension of 52.9 g of finely powdered calcium carbonate in 620 g of acetone is prepared in a reaction vessel equipped with a stirrer.
-
To this suspension, 52.9 g of liquid nitrosyl chloride is added while stirring at a temperature maintained between 17-20°C.
-
The addition of nitrosyl chloride is completed over a period of 4 hours.
-
The residual insoluble solids are removed by suction filtration and washed twice with 70 g of ethyl ether.
-
The combined acetone and ether solutions are then evaporated to dryness under reduced pressure at room temperature.
-
The resulting white crystalline residue of crude this compound (94.9% purity) is obtained. The reported yield of the pure product based on the used acetone is approximately 96.0%.[1]
Experimental Protocol (using Potassium Hydroxide in Ethanol):
-
To 150 g of acetone, 12.5 g of nitrosyl chloride and 40.3 g of a 32% ethanol solution of potassium hydroxide are added and allowed to react for 1 hour at 18°C.
-
The precipitated salts are removed by filtration.
-
The filtrate is evaporated to dryness under reduced pressure at room temperature to yield crude this compound (90.2% purity). The reported yield is approximately 90.2%.[1]
Method 2: Synthesis from Ethyl Acetoacetate
This two-step method involves the nitrosation of ethyl acetoacetate to form an intermediate, ethyl 2-hydroxyimino-3-oxobutanoate, followed by hydrolysis and decarboxylation to yield this compound.
Step 1: Nitrosation of Ethyl Acetoacetate
The following procedure describes the in situ formation of ethyl 2-hydroxyimino-3-oxobutanoate, which is then used in a subsequent reaction.
-
In a 3-liter three-necked flask equipped with a stirrer and surrounded by an ice bath, place 402 g (3.09 moles) of ethyl acetoacetate and 1.2 liters of glacial acetic acid.
-
To this solution, add dropwise with stirring a solution of 246 g (3.55 moles) of sodium nitrite in 400 ml of water.
-
Control the rate of addition to maintain the reaction temperature below 12°C.
-
After the addition of the sodium nitrite solution is complete, continue stirring for an additional 2-3 hours.
-
Allow the mixture to warm to room temperature and let it stand for approximately 12 hours. The resulting solution contains ethyl 2-hydroxyimino-3-oxobutanoate.
Step 2: Hydrolysis and Decarboxylation
While a specific, optimized protocol for the hydrolysis and decarboxylation of ethyl 2-hydroxyimino-3-oxobutanoate to this compound with a reported yield was not found in a single source, the general procedure involves heating the intermediate with an aqueous acid. This process first hydrolyzes the ester to the corresponding β-keto acid, which then readily undergoes decarboxylation upon further heating to yield this compound. The overall yield of this two-step process is dependent on the efficiency of both the nitrosation and the subsequent hydrolysis/decarboxylation steps.
Reaction Pathways and Mechanisms
The synthesis of this compound, regardless of the starting material, fundamentally involves the formation of a carbon-nitrogen bond at the α-position to a carbonyl group.
Nitrosation of a Ketone
The nitrosation of a ketone like acetone proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the nitrosating agent (e.g., nitrosyl chloride). The presence of a base facilitates the formation of the enolate, thereby increasing the reaction rate.
Acetoacetic Ester Synthesis Route
The synthesis of this compound from ethyl acetoacetate is an adaptation of the acetoacetic ester synthesis. The key steps are the nitrosation of the active methylene group, followed by hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.
References
Assessing the Reproducibility of Isonitrosoacetone Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Isonitrosoacetone, a valuable building block in organic synthesis, has several reported preparation methods. This guide provides a comparative analysis of common protocols for the synthesis of this compound, with a focus on assessing their reproducibility. Detailed experimental methodologies, quantitative data, and a visual representation of the general synthetic workflow are presented to aid in the selection of the most suitable protocol.
Comparison of Synthesis Protocols
The synthesis of this compound typically involves the nitrosation of a ketone, most commonly acetone or a precursor like ethyl acetoacetate. The choice of nitrosating agent and reaction conditions significantly impacts the yield, purity, and, critically, the reproducibility of the synthesis. Below is a summary of key quantitative data from various reported protocols.
| Starting Material | Nitrosating Agent | Solvent | Base/Catalyst | Reaction Time (h) | Temperature (°C) | Reported Yield (%) | Reported Purity (%) | Reference |
| Acetone | Nitrosyl chloride (NOCl) | Acetone | Calcium carbonate (CaCO₃) | 4 | 17-20 | 80.7-95.1 | 83-94.9 | [1] |
| Acetone | Nitric oxide (NO) and Air | Acetone | Hydrochloric acid (HCl) | 1 | 15 | ~66 (as α-oximinoacetone) | Not specified | |
| Ethyl acetoacetate | Sodium nitrite (NaNO₂) | Acetic acid | - | Not specified | 5-7 | Not specified | Not specified |
Experimental Protocols
Protocol 1: Nitrosation of Acetone with Nitrosyl Chloride
This method, adapted from patent literature, offers a relatively high yield and purity.[1] However, the use of nitrosyl chloride, a corrosive and toxic gas, requires specialized handling and equipment. The reproducibility of this method can be influenced by the quality of the nitrosyl chloride and the efficiency of stirring to ensure proper neutralization of the concurrently formed hydrochloric acid by calcium carbonate.
Procedure:
-
A suspension of finely powdered calcium carbonate in acetone is prepared in a reaction vessel equipped with a stirrer and a gas inlet tube.
-
The vessel is cooled to the desired temperature range (17-20 °C).
-
Liquid or gaseous nitrosyl chloride is slowly introduced into the stirred suspension over a period of 4 hours.
-
After the addition is complete, the reaction mixture is filtered to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
Purification can be achieved by recrystallization from a suitable solvent mixture, such as carbon tetrachloride and petroleum ether.[1]
Potential Challenges:
-
Side Reactions: Incomplete neutralization of hydrochloric acid can lead to various side reactions, impacting yield and purity.[1]
-
Purity of NOCl: Impurities in the nitrosyl chloride can introduce unwanted byproducts.
-
Exothermic Reaction: The reaction can be exothermic, requiring careful temperature control to prevent runaway reactions.
Protocol 2: Nitrosation of Acetone with Nitric Oxide and Air
This protocol presents an alternative to using nitrosyl chloride, potentially offering a safer procedure. However, the in-situ generation of the nitrosating species from nitric oxide and air can be less controlled, potentially affecting reproducibility.
Procedure:
-
Acetone is charged into a reaction vessel with a catalytic amount of concentrated hydrochloric acid.
-
A mixture of nitric oxide and air is bubbled through the solution while maintaining the temperature at approximately 15 °C.
-
The gases are introduced over a period of 1 hour with vigorous stirring.
-
Upon completion, the hydrochloric acid catalyst is neutralized.
-
The product is then isolated and purified.
Potential Challenges:
-
Gas Dispersion: Inefficient gas dispersion can lead to localized reactions and reduced yields.
-
Byproduct Formation: The reaction of nitric oxide with air can produce various nitrogen oxides, which may lead to undesired side reactions.
-
Catalyst Control: The concentration and purity of the hydrochloric acid catalyst can influence the reaction rate and selectivity.
Generalized Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound, highlighting the key stages discussed in the protocols.
Characterization Data
Successful synthesis of this compound should be confirmed by analytical methods. The following are typical characterization data for this compound:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Approximately 69-72 °C.
-
¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed for the methyl protons and the oxime proton.
-
¹³C NMR (CDCl₃): Resonances for the carbonyl carbon, the oxime carbon, and the methyl carbon are expected.
It is crucial to compare the obtained spectroscopic data with reliable reference spectra to confirm the identity and purity of the synthesized product.
Conclusion
The synthesis of this compound can be achieved through various protocols, each with its own set of advantages and challenges regarding reproducibility. The nitrosation of acetone with nitrosyl chloride appears to be a high-yielding method, but requires stringent safety precautions and control over reaction conditions. The use of nitric oxide and air may offer a safer alternative, though potentially with lower control over the reaction. For any chosen method, careful attention to reagent purity, temperature control, and efficient mixing is critical for achieving reproducible results. Researchers should thoroughly characterize the final product using spectroscopic methods to ensure the desired purity and identity. This comparative guide serves as a starting point for selecting and optimizing a synthesis protocol that best fits the specific needs and capabilities of the laboratory.
References
Validating the Use of Isonitroso-Reagents in Spectrophotometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of metal ions is a critical aspect of various analytical workflows. Spectrophotometry offers a widely accessible and cost-effective method for such determinations. This guide provides an objective comparison of the performance of isonitroso-reagents, specifically isonitroso-5-methyl-2-hexanone for cobalt analysis and isonitrosobenzoylacetone for iron analysis, with other common spectrophotometric reagents. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for specific analytical needs.
Spectrophotometric Determination of Cobalt(II)
The determination of cobalt(II) ions is crucial in various biological and industrial applications. A range of chromogenic reagents are available for its spectrophotometric analysis. Here, we compare the performance of isonitroso-5-methyl-2-hexanone with other notable reagents.
Table 1: Performance Comparison of Spectrophotometric Reagents for Cobalt(II) Determination
| Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) | Remarks |
| Isonitroso-5-methyl-2-hexanone (HIMH) | 400 | 1.135 x 10⁴ | 0.1 - 5.0 | Forms a yellow-colored complex extracted into chloroform.[1] |
| p-Nitroisonitrosoacetophenone (NHINAP) | 385 | 2.2824 x 10⁴ | 0.1 - 4.0 | Forms a yellow 1:3 chelate extracted into chloroform.[1] |
| 1-Nitroso-2-naphthol | 436.2 | 2.05 x 10⁴ | 0.12 - 4.0 | Forms a green-colored complex in an SDS micellar medium.[2] |
| 2-Hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone (HNAHBH) | 425 | 2.3 x 10⁴ | 0.118 - 3.534 | Forms a yellow-colored complex.[3] |
| 4-(2-pyridylazo)resorcinol (PAR) | 510 | 5.6 x 10⁴ | 0.1 - 2.0 | High sensitivity, but potential for interference from other metal ions. |
| 1-phenyl-2-(thiophen-2-ylmethylene) hydrazine (PTMH) | 386 | 7.1360×10⁴ | 0.14 - 5.8 | Forms a 1:2 complex with Co(II) at pH 6.0.[4] |
Experimental Protocol: Spectrophotometric Determination of Cobalt(II) using Isonitroso-5-methyl-2-hexanone (HIMH)
This protocol outlines the procedure for the extractive spectrophotometric determination of cobalt(II) using HIMH.
1. Reagents and Solutions:
-
Cobalt(II) Standard Solution: Prepare a stock solution of 1000 µg/mL of Co(II) by dissolving a known weight of a suitable cobalt salt (e.g., CoCl₂·6H₂O) in deionized water. Prepare working standards by serial dilution.
-
Isonitroso-5-methyl-2-hexanone (HIMH) Solution: Prepare a solution of HIMH in a suitable organic solvent (e.g., chloroform or ethanol). The concentration will depend on the specific experimental conditions.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation. The specific buffer will depend on the required pH.
-
Chloroform: For extraction.
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
pH meter
-
Separatory funnels
-
Volumetric flasks and pipettes
3. Procedure:
-
Calibration Curve:
-
Pipette aliquots of the standard Co(II) solution into a series of separatory funnels.
-
Add the buffer solution to adjust the pH to the optimal range.
-
Add a fixed volume of the HIMH solution to each funnel.
-
Add a specific volume of chloroform to each funnel.
-
Shake vigorously for a few minutes to ensure complete extraction of the Co(II)-HIMH complex into the organic phase.
-
Allow the layers to separate and collect the organic phase.
-
Measure the absorbance of the organic phase at the λmax (400 nm) against a reagent blank.[1]
-
Plot a graph of absorbance versus concentration to create the calibration curve.
-
-
Sample Analysis:
-
Take a known volume of the sample solution in a separatory funnel.
-
Follow the same procedure as for the calibration curve (steps 1b-1f).
-
Measure the absorbance of the sample extract.
-
Determine the concentration of Co(II) in the sample from the calibration curve.
-
Workflow for Cobalt(II) Determination
Caption: Experimental workflow for the spectrophotometric determination of Cobalt(II) using HIMH.
Spectrophotometric Determination of Iron(II)
Iron is another element of significant interest in various scientific fields. Its quantification is often performed using spectrophotometry. This section compares isonitrosobenzoylacetone with other common reagents for iron determination.
Table 2: Performance Comparison of Spectrophotometric Reagents for Iron(II) Determination
| Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) | Remarks |
| Isonitrosobenzoylacetone (H-INBA) with Pyridine | 590 | 3.79 x 10³ | Not specified, but used for 20-60 µg samples | Synergistic extraction into benzene to form a blue complex.[5] |
| 1,10-Phenanthroline | 510-522 | ~1.1 x 10⁴ | Wide range, typically up to 5 µg/mL | Forms a stable, intensely red-orange complex.[3][6] |
| 2,2'-Bipyridyl | 522 | - | - | Forms an intensely red-colored complex.[6] |
| Thioglycolic Acid | 535 | 4.07 x 10⁴ | 0.1 - 30 mg/L | Forms a red-purple chelate in an alkaline medium. |
| Ferrozine | 562 | 2.79 x 10⁴ | Up to 4 µg/mL | A highly sensitive method for iron determination. |
Experimental Protocol: Spectrophotometric Determination of Iron(II) using Isonitrosobenzoylacetone (H-INBA) and Pyridine
This protocol describes a synergistic extraction method for the spectrophotometric determination of iron(II).
1. Reagents and Solutions:
-
Iron(II) Standard Solution: Prepare a stock solution of 1000 µg/mL of Fe(II) by dissolving ferrous ammonium sulfate in deionized water containing a small amount of sulfuric acid to prevent oxidation. Prepare working standards by serial dilution.
-
Isonitrosobenzoylacetone (H-INBA) Solution: Prepare a solution of H-INBA in benzene (e.g., 0.25%).
-
Pyridine Solution: Prepare a solution of pyridine in benzene (e.g., 0.8 M).
-
Buffer Solution: Prepare a buffer to maintain the pH at approximately 4.[5]
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
pH meter
-
Separatory funnels
-
Volumetric flasks and pipettes
3. Procedure:
-
Complex Formation and Extraction:
-
Take an aliquot of the standard iron(II) solution or sample in a separatory funnel.
-
Add the buffer solution to adjust the pH to 4.[5]
-
Add the H-INBA solution and the pyridine solution.
-
Shake the funnel for a sufficient time to ensure complete extraction of the blue Fe(II)-INBA-Pyridine complex.
-
Allow the phases to separate.
-
-
Measurement:
-
Collect the organic (benzene) layer.
-
Measure the absorbance of the extract at 590 nm against a reagent blank.[5]
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus the concentration of the iron standards.
-
Determine the concentration of iron in the sample from the calibration curve.
-
Workflow for Iron(II) Determination
Caption: Experimental workflow for the spectrophotometric determination of Iron(II) using H-INBA.
Conclusion
The selection of a spectrophotometric reagent depends on several factors, including the required sensitivity, the expected concentration range of the analyte, the presence of interfering ions, and the desired simplicity of the procedure. Isonitroso-reagents, such as isonitroso-5-methyl-2-hexanone and isonitrosobenzoylacetone, offer viable alternatives for the determination of cobalt and iron, respectively. While they may not always provide the highest molar absorptivity compared to some other reagents, their performance characteristics, including linear range and the ability to be used in extractive procedures, make them valuable tools in the analytical chemist's repertoire. This guide provides the necessary data and procedural outlines to assist researchers in validating and potentially implementing these reagents in their analytical protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. lacc-terryb.com [lacc-terryb.com]
- 3. Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Spectrophotometric determination of iron by synergistic extraction with isonitrosobenzoylacetone and pyridine - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. asdlib.org [asdlib.org]
A Comparative Performance Analysis of Isonitrosoacetone-Based and Related Schiff Base Metal Complexes in Catalytic Alcohol Oxidation
For researchers, scientists, and drug development professionals, the efficient and selective oxidation of alcohols to carbonyl compounds is a cornerstone of synthetic organic chemistry. This guide provides a comparative overview of the catalytic performance of metal complexes based on isonitrosoacetone and structurally related Schiff base ligands, with a focus on the aerobic oxidation of benzyl alcohol. The data presented herein is compiled from recent studies to aid in the selection of catalysts and the design of synthetic routes.
The catalytic activity of metal complexes is profoundly influenced by the nature of the metallic center and the electronic and steric properties of the coordinating ligands. This compound, with its oxime and ketone functionalities, provides a versatile platform for the synthesis of Schiff base ligands that can stabilize various transition metals, notably copper(II) and nickel(II). These complexes have emerged as promising catalysts for a range of oxidative transformations.[1][2]
Quantitative Performance Comparison
The following table summarizes the catalytic performance of selected copper(II) and nickel(II) complexes with Schiff base-type ligands in the aerobic oxidation of benzyl alcohol. While not all ligands are strictly derived from this compound, they share similar N,N' or N,O-donor functionalities, providing a relevant basis for comparison.
| Catalyst/Ligand System | Metal Center | Conversion (%) | Selectivity (%) | Yield (%) | Turnover Number (TON) | Reaction Conditions | Reference |
| [Cu(L¹)] | Cu(II) | 52 | >99 | 52 | - | 0.025g catalyst, 1 mL benzyl alcohol, 3 mL H₂O₂, 100°C, 24h, solvent-free | [1] |
| [Ni(L²)] | Ni(II) | 49.1 | 92.0 | 45.2 | - | 90°C, 0.7 MPa O₂, 2h, THF | [1] |
| Silica-functionalized Cu(II) with TEMPO | Cu(II) | 91 | >99 (for 4-chlorobenzaldehyde) | 91 | - | 0.2g catalyst, 0.5 mmol 4-chlorobenzyl alcohol, 0.5 mmol TEMPO, 1.5 mmol K₂CO₃, dry toluene, O₂ atmosphere | [3] |
Note: L¹ and L² represent N,N'-donor ligands with structural similarities to oxanilides. The data illustrates the general range of activity for such complexes.
Experimental Protocols
Reproducibility is a critical aspect of scientific research. The following sections provide detailed methodologies for the synthesis of a representative Schiff base-metal complex and a general procedure for the catalytic oxidation of benzyl alcohol.
Synthesis of a Representative N,N'-bis(salicylidene)oxalyldihydrazide Copper(II) Complex [1]
-
Materials:
-
Oxalic acid dihydrazide
-
Salicylaldehyde
-
Copper(II) acetate monohydrate
-
Methanol
-
Dimethylformamide (DMF)
-
-
Procedure:
-
A solution of salicylaldehyde (20 mmol) in methanol (30 mL) is added dropwise to a stirred solution of oxalic acid dihydrazide (10 mmol) in a methanol/DMF mixture.
-
The resulting mixture is refluxed for 3 hours, leading to the formation of the Schiff base ligand.
-
A solution of copper(II) acetate monohydrate (10 mmol) in methanol (20 mL) is then added to the ligand solution.
-
The mixture is refluxed for an additional 2 hours, during which a colored precipitate of the copper(II) complex is formed.
-
The reaction mixture is cooled to room temperature.
-
The precipitated complex is collected by filtration, washed thoroughly with methanol to remove any unreacted starting materials, and finally dried under vacuum.
-
General Procedure for the Catalytic Aerobic Oxidation of Benzyl Alcohol [1]
-
Materials:
-
Synthesized metal complex catalyst
-
Benzyl alcohol
-
Solvent (e.g., THF or toluene)
-
Oxygen source (e.g., molecular oxygen balloon or compressed air)
-
-
Procedure:
-
The metal complex catalyst (typically 1-5 mol%) is placed in a reaction vessel equipped with a magnetic stirrer and a condenser.
-
The solvent and benzyl alcohol are added to the vessel.
-
The reaction vessel is purged with oxygen and then maintained under an oxygen atmosphere (e.g., using a balloon).
-
The reaction mixture is heated to the desired temperature (e.g., 90-100°C) and stirred vigorously.
-
The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TDC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is separated by filtration (if heterogeneous).
-
The product is isolated from the filtrate by appropriate workup procedures, such as solvent evaporation and column chromatography.
-
Visualizing the Catalytic Process
To illustrate the proposed mechanism of action for these catalysts, a generalized catalytic cycle for the aerobic oxidation of an alcohol by a metal-Schiff base complex is presented below.
Caption: Generalized catalytic cycle for the aerobic oxidation of an alcohol by a metal-Schiff base complex (M(n)L).
The diagram above illustrates a plausible catalytic cycle for the aerobic oxidation of an alcohol.[1] The active catalyst, a metal-Schiff base complex in oxidation state 'n', coordinates with the alcohol substrate. Subsequent deprotonation forms an alkoxide intermediate. This is followed by an oxidation step, leading to the formation of the aldehyde product and a reduced form of the metal complex. The catalytic cycle is completed by the re-oxidation of the metal center by molecular oxygen.[1]
References
The Efficacy of Isonitrosoacetone Derivatives in Acetylcholinesterase Reactivation: A Comparative Review
For Immediate Release
In the landscape of antidotes for organophosphate poisoning, the reactivation of acetylcholinesterase (AChE) is a critical therapeutic goal. Organophosphates, found in nerve agents and pesticides, exert their toxicity by irreversibly inhibiting AChE, leading to a cholinergic crisis. Oxime-based compounds have long been the cornerstone of treatment, and among these, isonitrosoacetone and its derivatives have garnered significant attention for their potential efficacy. This guide provides a comparative analysis of the available literature on this compound derivatives, with a primary focus on monothis compound (MINA), the most extensively studied compound in this class.
Comparative Efficacy of Monothis compound (MINA)
Current research has centered on MINA due to its nature as a tertiary oxime, which is believed to facilitate its passage across the blood-brain barrier to reactivate AChE within the central nervous system (CNS)—a significant limitation of standard quaternary oxime therapies like pralidoxime (2-PAM).[1]
A pivotal in vivo study conducted on guinea pigs provides the most comprehensive dataset for the efficacy of MINA against various nerve agents. The data below summarizes the percentage of cholinesterase (ChE) reactivation in different tissues following exposure to Sarin (GB), Cyclosarin (GF), and VX, and subsequent treatment with varying doses of MINA or a standard dose of 2-PAM.
| Nerve Agent | Tissue | % ChE Reactivation (Control) | MINA (22.1 mg/kg) | MINA (44.2 mg/kg) | MINA (88.4 mg/kg) | MINA (139.3 mg/kg) | 2-PAM (25.0 mg/kg) |
| Sarin (GB) | Cortex | 18 ± 2 | 31 ± 3 | 49 ± 3 | 64 ± 3 | 72 ± 4 | 20 ± 2 |
| Midbrain | 10 ± 1 | 24 ± 2 | 41 ± 3 | 59 ± 3 | 68 ± 4 | 12 ± 1 | |
| Diaphragm | 12 ± 1 | 35 ± 3 | 58 ± 4 | 76 ± 5 | 83 ± 6 | 25 ± 2 | |
| Cyclosarin (GF) | Cortex | 15 ± 1 | 25 ± 2 | 38 ± 3 | 51 ± 4 | 59 ± 4 | 16 ± 1 |
| Midbrain | 8 ± 1 | 18 ± 2 | 30 ± 3 | 45 ± 4 | 54 ± 4 | 9 ± 1 | |
| Diaphragm | 10 ± 1 | 28 ± 2 | 45 ± 3 | 63 ± 4 | 72 ± 5 | 18 ± 2 | |
| VX | Cortex | 22 ± 2 | 24 ± 2 | 28 ± 2 | 33 ± 3 | 38 ± 3 | 23 ± 2 |
| Midbrain | 12 ± 1 | 14 ± 1 | 18 ± 2 | 23 ± 2 | 28 ± 2 | 13 ± 1 | |
| Diaphragm | 15 ± 1 | 18 ± 2 | 23 ± 2 | 30 ± 3 | 36 ± 3 | 17 ± 1 |
Data extracted from Skovira et al., 2010. Values are presented as mean ± S.E.M.
The data clearly indicates that MINA demonstrates a dose-dependent reactivation of ChE inhibited by nerve agents in both CNS (cortex, midbrain) and peripheral (diaphragm) tissues.[1] Notably, MINA's efficacy was most pronounced against Sarin (GB), followed by Cyclosarin (GF), and was least effective against VX.[1] In comparison to the standard reactivator 2-PAM, MINA showed significantly greater reactivation, particularly in the CNS tissues.[1]
Mechanism of Action: AChE Reactivation
Organophosphates inhibit acetylcholinesterase by phosphorylating a critical serine residue in the enzyme's active site. This covalent bond is highly stable, leading to a build-up of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. Oxime reactivators, such as this compound derivatives, function by a mechanism of nucleophilic attack on the phosphorus atom of the organophosphate moiety. This breaks the bond with the serine residue, regenerating the active enzyme.
Figure 1: Mechanism of AChE inhibition and reactivation.
Experimental Protocols
The evaluation of acetylcholinesterase reactivators' efficacy relies on standardized in vitro and in vivo experimental protocols.
In Vivo Cholinesterase Reactivation Assay
This protocol outlines the methodology used in the key efficacy studies of MINA.[1]
-
Animal Model: Male guinea pigs are utilized for these studies.
-
Pretreatment: Animals are pretreated with atropine methylnitrate (1.0 mg/kg, i.m.) 15 minutes prior to nerve agent exposure to mitigate peripheral muscarinic effects.[1]
-
Nerve Agent Challenge: Animals are challenged with a subcutaneous (s.c.) injection of 1.0 x LD50 of the specific nerve agent (e.g., Sarin, Cyclosarin, or VX).[1]
-
Antidote Administration: Fifteen minutes post-challenge, animals are treated intramuscularly (i.m.) with either the this compound derivative (e.g., MINA at varying doses) or the control reactivator (e.g., 2-PAM at 25.0 mg/kg).[1]
-
Tissue Collection: At 60 minutes after the nerve agent challenge, animals are euthanized, and various CNS and peripheral tissues are collected for ChE analysis.[1]
-
ChE Activity Measurement: Cholinesterase activity in tissue homogenates is determined spectrophotometrically using a modified Ellman's method, which measures the rate of acetylthiocholine hydrolysis.
Figure 2: Workflow for in vivo ChE reactivation studies.
Discussion and Future Directions
The available evidence strongly suggests that monothis compound (MINA) is a promising candidate for the treatment of organophosphate poisoning, particularly due to its ability to reactivate acetylcholinesterase within the central nervous system. Its dose-dependent efficacy against specific nerve agents, notably Sarin, surpasses that of the conventional antidote 2-PAM in preclinical models.
However, a significant gap in the literature is the lack of comprehensive comparative studies on a wider range of this compound derivatives. The current research is heavily concentrated on MINA, leaving the structure-activity relationships within this chemical class largely unexplored. Future research should focus on the synthesis and evaluation of novel this compound analogs to identify compounds with an even broader spectrum of activity, improved pharmacokinetic profiles, and enhanced CNS penetration. Such studies are essential for the development of more effective, next-generation antidotes for nerve agent and pesticide poisoning.
References
Safety Operating Guide
Proper Disposal of Isonitrosoacetone: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical syntheses, the safe handling and disposal of specialized reagents like isonitrosoacetone are of paramount importance. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection and regulatory compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, including operational procedures and safety precautions.
This compound, a beige, powdered solid, is classified as a skin, eye, and respiratory irritant.[1] Due to its hazardous nature, it cannot be disposed of as regular waste. The following procedures outline methods for its safe handling and disposal, including a chemical neutralization protocol suitable for a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of airborne particles. |
In the event of a spill, the area should be isolated. For small solid spills, carefully sweep up the material to minimize dust generation and place it in a sealed, labeled container for disposal.
Disposal Procedures
There are two primary approaches for the disposal of this compound: direct disposal as hazardous waste and chemical neutralization prior to disposal.
Method 1: Direct Disposal as Hazardous Waste (Recommended for large quantities)
This is the most straightforward method and is recommended for larger quantities of this compound or when a chemical neutralization procedure is not feasible.
Step-by-Step Protocol:
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and absorbent paper, must be considered hazardous waste.
-
Containerization: Place solid this compound and any contaminated materials into a designated, chemically resistant, and sealable hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date.
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials such as oxidizing agents.[2]
-
Pickup and Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with local, state, and national regulations.
Method 2: Chemical Neutralization via Acid Hydrolysis (For small quantities)
For smaller quantities, chemical neutralization can be performed to break down this compound into less hazardous, water-soluble byproducts. The primary method for this is acid hydrolysis, which converts the oxime back into a ketone (pyruvaldehyde) and a hydroxylamine salt.[3][4]
Experimental Protocol: Acid Hydrolysis of this compound
Materials:
-
This compound waste
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 2 M solution)
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution for neutralization
-
pH indicator strips
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Appropriate glassware (beaker, Erlenmeyer flask)
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste into a beaker or flask of appropriate size.
-
Acid Addition: Slowly and with stirring, add a dilute solution of an inorganic acid (e.g., 2 M HCl). Use a sufficient volume to fully dissolve and react with the this compound.
-
Heating: Gently heat the mixture to approximately 50-60°C. This will accelerate the hydrolysis reaction.[3] Maintain this temperature and continue stirring for at least one hour to ensure the reaction goes to completion.
-
Cooling: Allow the solution to cool to room temperature.
-
Neutralization: Slowly and carefully add a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to neutralize the excess acid. Monitor the pH using indicator strips until it is between 6 and 8. Be cautious as the addition of a carbonate base to a strong acid will cause gas evolution (carbon dioxide).
-
Disposal of Hydrolysis Products: The resulting solution will contain the hydrolysis products, including a hydroxylamine salt. Hydroxylamine and its salts are also hazardous and should not be poured down the drain.[1][2][5][6] The neutralized solution should be collected in a designated hazardous waste container, labeled appropriately (e.g., "Aqueous waste containing hydroxylamine hydrochloride"), and disposed of through a licensed hazardous waste disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and Environmental Health and Safety (EHS) department for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isonitrosoacetone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Isonitrosoacetone, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can mitigate risks and maintain a safe research environment.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and a potential neurotoxin.[1]
Key Hazards:
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Ingested or Inhaled: The substance is harmful if swallowed, in contact with skin, or inhaled.[2]
-
Neurotoxin: It is classified as a neurotoxin that can affect the central nervous system.[1][3]
Before beginning any work with this compound, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4]
-
Fume Hood: For all procedures involving this chemical, use a certified chemical fume hood.[2]
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against splashes and dust, preventing serious eye irritation.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[2] |
| Body Protection | Laboratory coat or suitable protective clothing. | Protects skin from accidental contact.[2][4] |
| Respiratory Protection | NIOSH-approved respirator. | Required when there is a risk of generating dust or aerosols.[2] |
Operational Plan: Step-by-Step Handling Procedure
Follow this protocol to ensure the safe handling of this compound from receipt to disposal.
-
Preparation and Inspection:
-
Before starting, ensure the chemical fume hood is functioning correctly.
-
Inspect all PPE for integrity. Check gloves for any signs of degradation or punctures.
-
Have all necessary equipment and reagents within the fume hood to minimize movement.
-
-
Handling the Chemical:
-
Storage:
-
Store this compound in a tightly closed container.[4]
-
Keep it in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2][4]
-
Store refrigerated at temperatures between 2-8°C for general use.[2] For long-term storage (months to years), a temperature of -20°C is recommended.[6]
-
Segregate from incompatible materials, such as oxidizing agents.[2][4]
-
-
General Hygiene:
Emergency and Disposal Plan
Accidental Release Measures:
-
Small Spills: In the event of a small spill, and if it is safe to do so, mix the spilled material with an inert absorbent like sand.[2] Sweep up the mixture and place it in a tightly sealed container for disposal.[2]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[2]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with all applicable national and local environmental regulations.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Melting Point | 69 °C[2][4] |
| Boiling Point | 193 °C at 760 mmHg[2][4] |
| Flash Point | 70.6 °C[2][4] |
| Lethal Concentration (LCLo, rat, 2hr) | 3,600 mg/m³[1][3] |
| Recommended Storage Temperature | 2-8°C (short term); -20°C (long term)[2][6] |
Workflow for Safe Handling of this compound
The diagram below illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
